Technical Documentation Center

19-Chlorononadecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 19-Chlorononadecanoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 19-Chlorononadecanoic Acid: Structure, Properties, and Scientific Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 19-Chlorononadecanoic acid is a halogenated derivative of nonadecanoic acid, a 19-carbon saturated fatty acid. While nonadecanoic acid is found...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Chlorononadecanoic acid is a halogenated derivative of nonadecanoic acid, a 19-carbon saturated fatty acid. While nonadecanoic acid is found in trace amounts in some natural sources, its terminally chlorinated counterpart, 19-chlorononadecanoic acid, is not a naturally occurring compound and is primarily of interest in synthetic chemistry and for research into the effects of halogenation on the physicochemical and biological properties of long-chain fatty acids. This guide provides a comprehensive overview of the chemical structure and predicted physical properties of 19-chlorononadecanoic acid, drawing comparisons with its parent compound, nonadecanoic acid.

Chemical Structure and Nomenclature

The chemical structure of 19-chlorononadecanoic acid consists of a 19-carbon aliphatic chain with a carboxylic acid group at one end (C1) and a chlorine atom at the other end (C19).

Systematic Name: 19-chlorononadecanoic acid Molecular Formula: C₁₉H₃₇ClO₂ Chemical Structure:

Chemical Structure of 19-Chlorononadecanoic Acid

The introduction of a chlorine atom, an electronegative element, at the terminal position induces a slight dipole moment and is expected to alter the physical properties of the molecule compared to its non-halogenated analog.

Predicted Physicochemical Properties

PropertyNonadecanoic Acid (Experimental)19-Chlorononadecanoic Acid (Predicted)Justification for Prediction
Molecular Weight ( g/mol ) 298.50[1][2]332.95Addition of a chlorine atom (35.45 g/mol ) and removal of a hydrogen atom (1.01 g/mol ).
Melting Point (°C) 68-70[1]Likely higherThe introduction of a polar C-Cl bond at the terminus can lead to stronger intermolecular dipole-dipole interactions, potentially increasing the melting point. For comparison, 19-bromononadecanoic acid has a melting point of 78-80 °C.[3]
Boiling Point (°C) 297 at 100 mmHg[1]Expected to be higherIncreased molecular weight and polarity due to the chlorine atom will lead to a higher boiling point.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.[1][4]Insoluble in water; Likely soluble in a similar range of organic solvents.The long hydrophobic carbon chain will still dominate, rendering it insoluble in water. The polarity change at one end is unlikely to significantly alter its solubility in common organic solvents.
Appearance White flakes or powder.[1]Likely a white crystalline solid.Similar long-chain fatty acids and their derivatives are typically white solids at room temperature.[4]

Synthesis of 19-Chlorononadecanoic Acid: A Proposed Experimental Workflow

A plausible synthetic route to 19-chlorononadecanoic acid would involve the terminal functionalization of a suitable 19-carbon precursor. A common strategy for introducing a terminal halogen is through the conversion of a terminal hydroxyl group.

Proposed Synthesis Pathway:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Monoprotection cluster_2 Step 3: Chlorination cluster_3 Step 4: Deprotection cluster_4 Step 5: Oxidation 19-Hydroxynonadecanoic_acid 19-Hydroxynonadecanoic Acid Nonadecane-1,19-diol Nonadecane-1,19-diol 19-Hydroxynonadecanoic_acid->Nonadecane-1,19-diol Reduction of Carboxylic Acid Reducing_Agent Reducing Agent (e.g., BH₃·THF) Reducing_Agent->Nonadecane-1,19-diol Nonadecane-1,19-diol_2 Nonadecane-1,19-diol Protected_Diol 1-(tert-Butyldimethylsilyloxy)nonadecan-19-ol Nonadecane-1,19-diol_2->Protected_Diol Selective Protection of Primary Alcohol Protecting_Group Protecting Group (e.g., TBDMSCl) Protecting_Group->Protected_Diol Protected_Diol_2 1-(tert-Butyldimethylsilyloxy)nonadecan-19-ol Chlorinated_Intermediate 1-(tert-Butyldimethylsilyloxy)-19-chlorononadecane Protected_Diol_2->Chlorinated_Intermediate Conversion of Alcohol to Chloride Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Chlorinated_Intermediate Chlorinated_Intermediate_2 1-(tert-Butyldimethylsilyloxy)-19-chlorononadecane Chlorinated_Alcohol 19-Chlorononadecan-1-ol Chlorinated_Intermediate_2->Chlorinated_Alcohol Removal of Silyl Ether Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Deprotecting_Agent->Chlorinated_Alcohol Chlorinated_Alcohol_2 19-Chlorononadecan-1-ol Final_Product 19-Chlorononadecanoic Acid Chlorinated_Alcohol_2->Final_Product Oxidation of Primary Alcohol Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Oxidizing_Agent->Final_Product

Proposed Synthetic Workflow for 19-Chlorononadecanoic Acid

Detailed Protocol:

  • Reduction of a Dicarboxylic Acid Precursor: An alternative starting point could be a C19 dicarboxylic acid, which would be selectively reduced at one end.

  • Starting Material: A suitable starting material would be a commercially available long-chain fatty acid with a terminal functional group that can be converted to a chloride, such as 19-hydroxynonadecanoic acid.[5]

  • Chlorination: The terminal hydroxyl group can be converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The choice of reagent and reaction conditions would need to be optimized to avoid side reactions with the carboxylic acid moiety. Protecting the carboxylic acid as an ester prior to chlorination may be necessary.

  • Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove any unreacted starting material and byproducts.

Potential Applications and Research Directions

While specific applications for 19-chlorononadecanoic acid have not been documented, its structure suggests potential areas of investigation:

  • Biochemical Probes: Halogenated fatty acids can serve as probes to study fatty acid metabolism and transport. The chlorine atom provides a unique spectroscopic handle (e.g., in mass spectrometry) and can influence enzyme-substrate interactions.

  • Antimicrobial Agents: Some chlorinated organic compounds exhibit antimicrobial properties. The lipophilic nature of the long alkyl chain combined with the polar chlorine atom could allow for interaction with and disruption of microbial cell membranes.

  • Materials Science: Long-chain fatty acids and their derivatives are used in the formulation of lubricants, surfactants, and polymers.[6] The introduction of a terminal chlorine atom could modify the properties of these materials, potentially enhancing thermal stability or altering surface activity.

Safety and Handling

No specific toxicity data for 19-chlorononadecanoic acid is available. However, as a chlorinated organic compound and a long-chain fatty acid, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The parent compound, nonadecanoic acid, is listed as causing skin and eye irritation and may cause respiratory irritation.[1][7] It is prudent to assume that 19-chlorononadecanoic acid may have similar or potentially enhanced irritant properties.

Conclusion

19-Chlorononadecanoic acid represents an interesting synthetic target for researchers in various fields. While direct experimental data is scarce, its properties can be reasonably predicted based on its chemical structure and comparison with the well-characterized nonadecanoic acid. The proposed synthetic pathway offers a viable route to obtaining this compound for further study. Future research into the biological activity and material properties of 19-chlorononadecanoic acid could reveal novel applications for this and other terminally halogenated long-chain fatty acids.

References

  • Nonadecylic acid - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link].

  • PubChem. (n.d.). Nonadecanoic acid. Retrieved March 26, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Nonadecanoic acid (CAS 646-30-0). Retrieved March 26, 2026, from [Link].

  • Spickett, C. M., et al. (2018). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. Oxidative Medicine and Cellular Longevity, 2018, 8581754.
  • Åkesson-Nilsson, G. (2004). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids.
  • Pihlaja, K., & Ketola, M. (1974). Chlorinated Long-chain Fatty Acids. Their Properties and Reactions. VIII. The Kinetics and Stereochemistry of the Alkaline Dehydrochlorination of Diastereoisomeric Sodium 9,10-Dichlorooctadecanoates. Acta Chemica Scandinavica B, 28, 1189-1194.
  • Zeng, L., et al. (2018). Short-, Medium-, and Long-Chain Chlorinated Paraffins in Wildlife from Paddy Fields in the Yangtze River Delta. Environmental Science & Technology, 52(3), 1104-1112.
  • Environment Agency. (2008).
  • Lab Alley. (2025, July 3). SAFETY DATA SHEET - Decanoic Acid, Lab Grade. Retrieved March 26, 2026, from [Link].

  • PubChem. (n.d.). 19-Hydroxy-nonadecanoic acid. Retrieved March 26, 2026, from [Link].

  • Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries. (2024, December 11). Retrieved March 26, 2026, from [Link].

  • PubChem. (n.d.). 19-(Tritylthio)nonadecanoic acid. Retrieved March 26, 2026, from [Link].

  • NIST. (n.d.). Nonadecanoic acid. In NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link].

  • PubChem. (n.d.). 1-Chlorononadecane. Retrieved March 26, 2026, from [Link].

  • Lab Alley. (2025, July 15). Boric Acid Uses and Applications. Retrieved March 26, 2026, from [Link].

Sources

Exploratory

19-Chlorononadecanoic Acid: A Technical Whitepaper on Physicochemical Profiling and High-Resolution Mass Spectrometry

Executive Summary In the rapidly evolving fields of lipidomics and targeted drug delivery, omega-chloro fatty acids like 19-chlorononadecanoic acid (CAS: 102180-77-8) have emerged as highly valuable synthetic precursors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of lipidomics and targeted drug delivery, omega-chloro fatty acids like 19-chlorononadecanoic acid (CAS: 102180-77-8) have emerged as highly valuable synthetic precursors and analytical probes[1]. Featuring a 19-carbon aliphatic chain terminating in a chlorine atom, this molecule exhibits unique lipophilic properties that make it an ideal candidate for constructing long-chain aliphatic linkers in Proteolysis Targeting Chimeras (PROTACs) or as hydrophobic tails in ionizable lipids for Lipid Nanoparticles (LNPs).

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing halogenated lipids lies in their analytical quantification. This whitepaper provides an in-depth mechanistic guide to the physicochemical properties of 19-chlorononadecanoic acid, explicitly differentiating between its molecular weight and exact mass, and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.

Physicochemical Profiling: The Causality of Mass Discrepancies

A critical failure point in lipidomics workflows is the conflation of "molecular weight" and "exact mass" (monoisotopic mass)[2].

  • Molecular Weight (332.95 g/mol ): This value is the weighted average of the masses of all naturally occurring isotopes of the constituent elements. It is exclusively used for bulk stoichiometric calculations during chemical synthesis or formulation.

  • Exact Mass (332.2482 Da): This is the calculated mass of the molecule containing only the most abundant isotopes (e.g., 12 C, 1 H, 35 Cl, 16 O). In High-Resolution Mass Spectrometry (HRMS), instruments such as Orbitraps or Time-of-Flight (TOF) analyzers do not measure averages; they separate and detect individual isotopic species[3].

The Causality: Because biological matrices contain thousands of isobaric lipid species, relying on nominal mass or average molecular weight leads to false positive identifications[4]. Sub-ppm mass accuracy using the exact mass is mandatory to distinguish 19-chlorononadecanoic acid from endogenous non-chlorinated lipids of similar mass[5].

Quantitative Mass Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C 19​ H 37​ ClO 2​ 19-carbon aliphatic chain with a terminal chlorine and carboxylic acid.
Molecular Weight 332.95 g/mol Calculated via average atomic weights; used strictly for bulk dosing.
Exact Mass (Monoisotopic) 332.2482 DaCalculated via most abundant isotopes; critical for HRMS targeting.
[M-H] Ion m/z 331.2409Primary ion in negative-mode ESI due to carboxylic acid deprotonation.
37 Cl Isotope [M-H] m/z 333.2380Appears at ~32% intensity of the 35 Cl peak; acts as an internal isotopic validation.

Analytical Methodology: High-Resolution LC-MS/MS Profiling

To accurately quantify 19-chlorononadecanoic acid in complex biological matrices, we must employ a protocol that inherently validates its own results. The following workflow utilizes a combination of chromatographic retention, exact mass targeting, and isotopic pattern recognition to create a self-validating system .

Step-by-Step Self-Validating Protocol

Step 1: Matrix Extraction (Modified Folch Method)

  • Action: Spike the biological sample with a non-endogenous internal standard (e.g., 17-chloroheptadecanoic acid) at a known concentration. Extract using a Chloroform:Methanol (2:1, v/v) system.

  • Causality: The highly lipophilic 19-carbon chain requires a strong non-polar solvent for efficient partitioning. The internal standard self-validates the extraction efficiency, ensuring that any signal loss is mathematically corrected for matrix suppression.

Step 2: UHPLC Separation

  • Action: Inject the reconstituted sample onto a C18 Reverse-Phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of Acetonitrile/Water (Mobile Phase A) to Isopropanol/Acetonitrile (Mobile Phase B), both containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Causality: The long aliphatic chain induces strong hydrophobic interactions with the C18 stationary phase. A high percentage of Isopropanol is required to successfully elute the compound and prevent column carryover.

Step 3: HRMS Detection (Negative ESI Mode)

  • Action: Operate the Orbitrap or qTOF in negative Electrospray Ionization (ESI) mode with a mass resolution of at least 70,000 FWHM. Target the exact mass window of m/z 331.2409 ± 5 ppm.

  • Causality: The carboxylic acid moiety readily donates a proton in solution. Negative mode ESI capitalizes on this, generating a highly abundant [M-H] ion while simultaneously suppressing background noise from neutral or basic lipids that favor positive mode[5].

Step 4: Data Analysis & Isotopic Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 331.2409. To validate the peak, extract a secondary EIC for m/z 333.2380 (the 37 Cl isotope).

  • Causality: Chlorine naturally exists as 35 Cl and 37 Cl in an approximate 3:1 ratio. If the peak at m/z 333.2380 is not exactly ~32% the intensity of the m/z 331.2409 peak at the exact same retention time, the signal is a false positive. This isotopic signature makes the identification protocol self-validating[2].

Analytical Workflow Diagram

HRMS_Workflow N1 Sample Preparation (Modified Folch Extraction) N2 UHPLC Separation (C18 Column, Reverse Phase) N1->N2 Injection N3 ESI Negative Ionization ([M-H]- Generation) N2->N3 Elution N4 High-Resolution Mass Spec (Orbitrap / qTOF) N3->N4 m/z 331.2409 N5 Data Analysis (Exact Mass: 332.2482 Da) N4->N5 35Cl/37Cl Isotopic Validation

Fig 1. Self-validating HRMS analytical workflow for 19-chlorononadecanoic acid profiling.

Synthetic Applications in Drug Development

Beyond its role as an analytical standard, the exact mass and structural properties of 19-chlorononadecanoic acid are highly relevant to modern synthetic drug development.

Aliphatic Linkers and Lipid Nanoparticles (LNPs)

The terminal chlorine atom acts as an excellent leaving group for nucleophilic substitution (S N​ 2) reactions, while the carboxylic acid can undergo esterification or amidation. This bifunctionality allows chemists to use 19-chlorononadecanoic acid as a rigid, hydrophobic spacer.

In PROTAC development , long aliphatic chains are sometimes preferred over PEG linkers to increase the cell permeability of the degrader molecule. In LNP formulation , reacting the terminal chloride with an amine core yields novel ionizable lipids. The 19-carbon chain length provides the necessary hydrophobicity to drive self-assembly into nanoparticles, encapsulating mRNA or siRNA payloads.

Synthetic Workflow Diagram

Synth_Workflow S1 19-Chlorononadecanoic Acid (Aliphatic Precursor) S2 Esterification / Amidation (Linker Attachment) S1->S2 Activation S3 Targeted Protein Degrader (PROTAC Assembly) S2->S3 POI Ligand S4 Lipid Nanoparticle (LNP) (Ionizable Lipid Synthesis) S2->S4 Amine Core

Fig 2. Synthetic applications of 19-chlorononadecanoic acid in drug development.

Conclusion

The successful application of 19-chlorononadecanoic acid in both lipidomics and synthetic chemistry hinges on a rigorous understanding of its mass properties. By distinguishing its bulk molecular weight (332.95 g/mol ) from its monoisotopic exact mass (332.2482 Da), researchers can leverage High-Resolution Mass Spectrometry to achieve unambiguous, self-validating identification. Whether utilized as an analytical probe or a structural building block for next-generation therapeutics, mastering the physicochemical profile of this omega-chloro fatty acid is essential for reproducible science.

References

  • BLD Pharm. "19-Chlorononadecanoic acid (CAS: 102180-77-8) Product Information." BLD Pharm, Retrieved March 2026. 6

  • Springer Protocols. "Global Lipidomics Profiling by a High Resolution LC-MS Platform." Springer Nature, 2020. 5

  • Schwudke, D. et al. "Shotgun Lipidomics on High Resolution Mass Spectrometers." PubMed Central (PMC), NIH. 4

  • ResearchGate Community. "Molecular weight or exact mass in LC-MS?" ResearchGate, Oct 2012. 2

  • University of Michigan LSA Chemistry. "FAQs: What is the difference between chemical mass and exact mass?" U-M LSA Chemistry. 3

Sources

Foundational

The Marine Halogenated Lipidome: Natural Occurrence and Analytical Profiling of 19-Chlorononadecanoic Acid

Executive Summary The marine environment is a prolific source of structurally unique, halogenated secondary metabolites. Among these, chlorinated fatty acids (ClFAs) represent a critical class of bioactive lipids produce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine environment is a prolific source of structurally unique, halogenated secondary metabolites. Among these, chlorinated fatty acids (ClFAs) represent a critical class of bioactive lipids produced primarily by marine cyanobacteria and sponges. This technical whitepaper explores the natural occurrence, biosynthetic origins, and ecological bioaccumulation of 19-chlorononadecanoic acid (CAS 102180-77-8)—a representative long-chain, terminally chlorinated fatty acid. Designed for researchers and drug development professionals, this guide provides field-proven analytical workflows for the extraction and quantification of ClFAs, alongside insights into their pharmacological potential as G-protein coupled receptor (GPCR) modulators.

Introduction: The Chemical Ecology of Marine ClFAs

For decades, the presence of organohalogens in marine ecosystems was largely attributed to anthropogenic pollution. However, it is now established that marine organisms naturally synthesize a vast array of chlorinated lipids, ranging from chlorohydroxy fatty acids to complex chlorinated lipopeptides[1][2].

19-chlorononadecanoic acid is an odd-chain, 19-carbon fatty acid characterized by a terminal (omega) chlorine atom. In marine ecosystems, odd-chain fatty acids are frequently derived from propionate metabolism in marine bacteria and microalgae. The terminal chlorination of these aliphatic chains is not a random environmental artifact; rather, it is a highly regulated enzymatic process utilized by primary producers—such as the cyanobacteria Sphaerospermopsis and Moorea bouillonii—to synthesize defensive metabolites and signaling molecules[3][4].

Biosynthetic Origins: Enzymatic Halogenation in Primary Producers

The biosynthesis of terminally chlorinated fatty acids like 19-chlorononadecanoic acid requires two distinct biochemical phases: the elongation of an odd-chain fatty acid backbone and site-specific sp3 carbon chlorination.

Unlike typical even-chain fatty acids synthesized from acetyl-CoA, the synthesis of C19 aliphatic chains is initiated by propionyl-CoA. The Fatty Acid Synthase (FAS) complex extends the chain via successive condensations with malonyl-CoA. Following elongation, the unactivated terminal methyl group must be functionalized. Recent genomic mining has identified CylC-type dimetal-carboxylate halogenases in marine cyanobacteria[3]. These specialized enzymes are uniquely capable of activating unactivated sp3 C-H bonds, facilitating the site-specific addition of a chloride ion to the omega carbon[3][4].

Biosynthesis A Propionyl-CoA + Malonyl-CoA B Fatty Acid Synthase (FAS) Elongation A->B Condensation C Nonadecanoic Acid (C19:0) B->C Chain Extension D CylC-type Halogenase (Dimetal-carboxylate) C->D sp3 C-H Activation E 19-Chlorononadecanoic Acid (Terminal Chlorination) D->E Chlorination (Cl-)

Caption: Biosynthetic pathway of 19-chlorononadecanoic acid via FAS elongation and CylC-type halogenation.

Trophic Transfer and Phospholipid Bioaccumulation

Once synthesized by marine sponges or cyanobacteria, ClFAs enter the marine food web. Because the bulky, electronegative chlorine atom creates steric hindrance, these modified lipids are highly recalcitrant to standard catabolic pathways (such as β -oxidation)[5].

As a result, ClFAs bioaccumulate in apex predators. However, they do not partition equally among lipid classes. In marine mammals, ClFAs preferentially integrate into membrane lipids (phospholipids) rather than storage lipids (triacylglycerols)[5][6]. The structural mimicry of ClFAs allows them to be incorporated into cell membranes via acyltransferases, where they disrupt lipid packing and membrane fluidity, leading to long-term bioaccumulation[5].

Quantitative Distribution of ClFAs in Marine Trophic Levels

Table 1: Summarized data demonstrating the preferential partitioning of ClFAs into structural lipids across marine species.

Organism / TissueLipid FractionClFA Concentration (mg Cl/g lipid)Biological Role / Causality
Harbour Porpoise (Muscle)Phospholipids~6.0High bioaccumulation; structural mimicry leads to membrane integration[6].
Harbour Porpoise (Blubber)Triacylglycerols< 0.1Low affinity for storage lipid droplets[6].
Marine Fish (e.g., Salmon)PhospholipidsModerate-HighActs as a trophic transfer intermediate in the food web[5][6].
Marine CyanobacteriaTotal LipidsVariable (Species dependent)Primary biosynthetic source; used for chemical defense[3][4].

Step-by-Step Analytical Methodology for ClFA Profiling

Detecting trace amounts of 19-chlorononadecanoic acid against a massive background of endogenous, non-chlorinated fatty acids requires a highly specific, self-validating analytical workflow.

Protocol: Extraction, Fractionation, and GC-XSD/MS Quantification

Step 1: Tissue Homogenization & Lipid Extraction

  • Action: Homogenize 5g of marine tissue in a 2:1 (v/v) Chloroform:Methanol solution (modified Folch method).

  • Causality: This specific solvent ratio disrupts lipid-protein interactions, ensuring complete recovery of both neutral lipids and the critical phospholipid fraction where ClFAs reside.

Step 2: Solid Phase Extraction (SPE) Fractionation

  • Action: Load the organic extract onto an aminopropyl silica SPE cartridge. Elute neutral lipids (TAGs) with Chloroform:Isopropanol (2:1), followed by the elution of phospholipids using Methanol:Ammonium Acetate.

  • Causality: Because ClFAs heavily bias towards the phospholipid fraction, analyzing total lipids dilutes the signal. Fractionation concentrates the target analytes and removes matrix interference[6].

Step 3: Acid-Catalyzed Derivatization

  • Action: React the purified phospholipid fraction with 14% Boron Trifluoride ( BF3​ ) in methanol at 70°C for 30 minutes to generate Fatty Acid Methyl Esters (FAMEs).

  • Causality (Critical): Base-catalyzed transesterification (e.g., using Sodium Methoxide) induces dehydrohalogenation, stripping the chlorine atom to form an artificial double bond. Acid catalysis ( BF3​ /MeOH) strictly preserves the delicate C-Cl bonds of the ClFAs[7].

Step 4: GC-XSD/MS Analysis

  • Action: Inject the FAMEs into a Gas Chromatograph equipped with a Halogen Specific Detector (XSD) in parallel with a Mass Spectrometer.

  • Causality: The XSD operates via thermionic emission, providing extreme selectivity and a high signal-to-noise ratio for halogenated compounds over the hydrocarbon background. The MS provides structural confirmation via characteristic isotopic fragmentation patterns (M and M+2 peaks in a 3:1 ratio, indicative of a single chlorine atom)[7].

Workflow S1 Marine Tissue Sample (Homogenization) S2 Lipid Extraction (Folch Method: CHCl3/MeOH) S1->S2 Cell Lysis S3 SPE Fractionation (Isolate Phospholipids) S2->S3 Phase Separation S4 Acid Derivatization (BF3/MeOH to FAMEs) S3->S4 Lipid Class Isolation S5 GC-XSD / MS Analysis (Halogen-specific Detection) S4->S5 C-Cl Bond Preservation

Caption: Step-by-step analytical workflow for the extraction and GC-XSD/MS quantification of marine ClFAs.

Pharmacological and Ecotoxicological Implications

Beyond their role as ecological biomarkers, chlorinated fatty acids and their amide derivatives hold significant pharmacological potential. Marine cyanobacteria produce chlorinated fatty acid amides (such as taveuniamides and columbamides) that act as potent ligands for G-protein coupled receptors (GPCRs)[4][8].

Specifically, these halogenated lipids have been shown to bind to cannabinoid receptors (CNR1), acting as antagonists or inverse agonists[8]. The addition of a terminal chlorine atom—as seen in 19-chlorononadecanoic acid—alters the steric profile and increases the lipophilicity of the aliphatic tail. This modification significantly enhances binding affinity to the hydrophobic pockets of GPCRs compared to unchlorinated counterparts, making them promising structural scaffolds for drug development targeting metabolic disorders and neurodegenerative diseases[4][8].

Conclusion

19-chlorononadecanoic acid exemplifies the complex chemical ecology of the marine lipidome. Synthesized by primary producers via unique dimetal-carboxylate halogenases, these ClFAs bioaccumulate through the food web, preferentially integrating into the cellular membranes of apex predators. By employing rigorous, acid-catalyzed analytical workflows coupled with halogen-specific detection, researchers can accurately profile these compounds, unlocking their potential both as environmental biomarkers and as novel pharmacological scaffolds.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 19-Chlorononadecanoic Acid via Chemoselective Desymmetrization

Strategic Overview & Mechanistic Rationale Long-chain ω -chloro fatty acids, such as 19-chlorononadecanoic acid, are highly valued bifunctional building blocks used in the synthesis of lipid nanoparticles, PROTAC linkers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

Long-chain ω -chloro fatty acids, such as 19-chlorononadecanoic acid, are highly valued bifunctional building blocks used in the synthesis of lipid nanoparticles, PROTAC linkers, and complex aliphatic polyesters[1],[2]. Synthesizing an asymmetric ω -chloro acid from a symmetric precursor like nonadecanedioic acid (a C19 dicarboxylic acid) requires rigorous chemocontrol to prevent over-reaction and byproduct formation.

As a self-validating synthetic system, this protocol relies on four distinct mechanistic stages, each chosen for its high thermodynamic driving force and functional group tolerance:

  • Statistical Desymmetrization (Mono-esterification): Direct conversion of a symmetric diacid to an asymmetric derivative is thermodynamically challenging. By using a strictly controlled stoichiometric ratio of methanol under mild acidic conditions, we generate the mono-methyl ester. The distinct polarity differences between the unreacted diacid, the target mono-ester, and the over-reacted di-ester allow for straightforward chromatographic resolution.

  • Chemoselective Borane Reduction: The free carboxylic acid must be reduced to a primary alcohol without cleaving the newly formed methyl ester. Borane-tetrahydrofuran ( BH3​⋅THF ) is uniquely suited for this[3]. The Lewis acidic borane rapidly coordinates with the electron-rich oxygen of the carboxylic acid, evolving hydrogen gas and forming a triacyloxyborane intermediate. This intermediate undergoes rapid intramolecular hydride transfer. The ester carbonyl, being less nucleophilic, reacts at a kinetically insignificant rate, ensuring near-perfect chemoselectivity.

  • Appel Chlorination: Converting the primary alcohol to an alkyl chloride requires conditions that will not hydrolyze the ester. Traditional reagents like SOCl2​ generate strong HCl byproducts that can cause ester cleavage. The Appel reaction ( PPh3​ , CCl4​ ) operates under mild, neutral conditions[4]. The formation of the strong P=O bond in the triphenylphosphine oxide byproduct provides an irreversible thermodynamic sink, driving the SN​2 displacement to completion with high yields.

  • Mild Saponification: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using Lithium Hydroxide ( LiOH ) in a mixed aqueous/organic solvent system. LiOH is preferred over NaOH or KOH as it is milder, preventing any potential E2 elimination of the terminal chloride.

Workflow A Nonadecanedioic Acid (Starting Material) B Mono-Methyl Ester (Intermediate 1) A->B MeOH, H+ Desymmetrization C Methyl 19-Hydroxy- nonadecanoate (Intermediate 2) B->C BH3·THF Chemoselective Reduction D Methyl 19-Chloro- nonadecanoate (Intermediate 3) C->D PPh3, CCl4 Appel Chlorination E 19-Chlorononadecanoic Acid (Target) D->E LiOH, H2O/THF Saponification

Fig 1: Four-step synthetic workflow from nonadecanedioic acid to 19-chlorononadecanoic acid.

Reagents and Materials

Note: All reactions involving moisture-sensitive reagents ( BH3​⋅THF , PPh3​ , CCl4​ ) must be conducted under an inert argon or nitrogen atmosphere.

Reagent / MaterialMW ( g/mol )EquivalentsFunction
Nonadecanedioic acid 328.501.00Starting Material
Methanol (Anhydrous) 32.041.05Reactant (Esterification)
p-Toluenesulfonic acid (p-TsOH) 172.200.05Acid Catalyst
BH3​⋅THF (1.0 M in THF) 85.941.50Chemoselective Reductant
Triphenylphosphine ( PPh3​ ) 262.291.50Halogenation Activator
Carbon tetrachloride ( CCl4​ ) 153.822.00Halogen Source
Lithium hydroxide monohydrate 41.963.00Saponification Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of Nonadecanedioic Acid Mono-Methyl Ester
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add nonadecanedioic acid (10.0 g, 30.4 mmol) and anhydrous toluene (200 mL).

  • Reaction: Add anhydrous methanol (1.29 mL, 31.9 mmol, 1.05 eq) and p-TsOH (260 mg, 1.52 mmol, 0.05 eq). Attach a Dean-Stark apparatus and reflux the mixture for 6 hours.

  • Self-Validation (TLC): Spot the reaction on silica TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid). Stain with Phosphomolybdic Acid (PMA).

    • Observation: Unreacted diacid stays at the baseline ( Rf​≈0.05 ). The unwanted di-ester moves rapidly ( Rf​≈0.8 ). The desired mono-ester appears as a prominent middle spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature. Wash the organic layer with water ( 2×100 mL) to remove the acid catalyst, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes to 30% EtOAc in Hexanes) to isolate the mono-methyl ester as a white solid.

Step 2: Synthesis of Methyl 19-Hydroxynonadecanoate
  • Setup: Dissolve the mono-methyl ester (5.0 g, 14.6 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reaction: Dropwise, add BH3​⋅THF (1.0 M solution, 21.9 mL, 21.9 mmol, 1.5 eq) over 15 minutes. Vigorous bubbling ( H2​ evolution) will be observed. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Eluent: Hexanes/EtOAc 7:3. The starting mono-ester ( Rf​≈0.4 ) should be completely consumed, replaced by a more polar alcohol spot ( Rf​≈0.25 ).

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of Methanol (10 mL) until bubbling ceases. Add water (50 mL) and extract with EtOAc ( 3×50 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate to yield the primary alcohol as a crude white powder. Proceed to the next step without further purification.

Chemoselectivity cluster_0 Carboxylic Acid Pathway cluster_1 Ester Pathway Start Mono-Ester Intermediate HOOC-(CH2)17-COOMe BH3 BH3·THF Addition Start->BH3 Acid -COOH Group (Electron-rich oxygen) BH3->Acid Fast coordination Ester -COOMe Group (Less nucleophilic) BH3->Ester Slow coordination Triacyloxyborane Triacyloxyborane Intermediate Rapid Hydride Transfer Acid->Triacyloxyborane Alcohol Primary Alcohol HO-CH2- Triacyloxyborane->Alcohol Reduction NoRxn No Reaction (Kinetically Slow) Ester->NoRxn

Fig 2: Mechanistic logic of BH3-mediated chemoselective reduction of the carboxylic acid.

Step 3: Synthesis of Methyl 19-Chlorononadecanoate (Appel Reaction)
  • Setup: Dissolve the crude methyl 19-hydroxynonadecanoate (4.0 g, 12.1 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under argon. Cool to 0 °C.

  • Reaction: Add Triphenylphosphine (4.76 g, 18.1 mmol, 1.5 eq). Once dissolved, add Carbon tetrachloride (1.75 mL, 24.2 mmol, 2.0 eq) dropwise. Stir at room temperature for 3 hours.

  • Self-Validation (TLC): Eluent: Hexanes/EtOAc 9:1. The alcohol ( Rf​≈0.1 ) is consumed, yielding a highly non-polar alkyl chloride ( Rf​≈0.7 ). A UV-active baseline spot ( Ph3​P=O ) will be visible under a 254 nm lamp.

  • Workup: Concentrate the DCM in vacuo. Triturate the resulting sticky residue with cold Hexanes (50 mL) to precipitate the insoluble Ph3​P=O . Filter the suspension through a Celite pad and concentrate the filtrate to yield the chlorinated ester.

Step 4: Hydrolysis to 19-Chlorononadecanoic Acid
  • Setup: Dissolve the methyl 19-chlorononadecanoate (3.5 g, 10.0 mmol) in a mixture of THF/MeOH/ H2​O (3:1:1 v/v/v, 50 mL).

  • Reaction: Add LiOH⋅H2​O (1.26 g, 30.0 mmol, 3.0 eq). Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Self-Validation (TLC): Eluent: Hexanes/EtOAc 8:2 (with 1% AcOH). The ester ( Rf​≈0.8 ) disappears, and the target acid appears ( Rf​≈0.3 ).

  • Workup: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and cool to 0 °C. Acidify dropwise with 1M HCl until the pH reaches ~2.0 (a white precipitate will form). Extract with EtOAc ( 3×40 mL), dry over Na2​SO4​ , and evaporate to yield the pure 19-chlorononadecanoic acid.

Analytical Validation

To confirm the structural integrity and purity of the synthetic intermediates and the final product, expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are summarized below.

CompoundExpected 1H NMR Signals ( 400 MHz , CDCl3​ , δ ppm )Expected MS (ESI)
Mono-methyl ester 3.66 (s, 3H, −OCH3​ ), 2.34 (t, 2H, −CH2​COOH ), 2.30 (t, 2H, −CH2​COOMe ) [M−H]−341.3
Methyl 19-hydroxynonadecanoate 3.66 (s, 3H, −OCH3​ ), 3.64 (t, 2H, −CH2​OH ), 2.30 (t, 2H, −CH2​COOMe ) [M+H]+329.3
Methyl 19-chlorononadecanoate 3.66 (s, 3H, −OCH3​ ), 3.53 (t, 2H, −CH2​Cl ), 2.30 (t, 2H, −CH2​COOMe ) [M+H]+347.3
19-Chlorononadecanoic acid 3.53 (t, 2H, −CH2​Cl ), 2.34 (t, 2H, −CH2​COOH ) (Note: loss of 3.66 singlet) [M−H]−331.2

Sources

Application

Application Note: Comprehensive HPLC Method Development for the Quantification of 19-Chlorononadecanoic Acid

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Analytical Challenges 19-Chlorononadecanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Analytical Challenges

19-Chlorononadecanoic acid (19-CNA) is a synthetic, 19-carbon halogenated fatty acid utilized as a specialized lipid standard, biomarker, and hydrophobic building block in pharmaceutical development[1]. The quantification of 19-CNA via High-Performance Liquid Chromatography (HPLC) presents two distinct analytical hurdles:

  • Absence of a UV Chromophore: The molecule possesses only a terminal carboxyl group and a chlorine atom. Its maximum UV absorbance lies in the deep-UV region (205–210 nm), where mobile phase solvents and biological matrices exhibit severe background interference[2][3].

  • Extreme Hydrophobicity: With a 19-carbon aliphatic tail, 19-CNA exhibits immense retention on standard reversed-phase (C18) stationary phases. Standard aqueous gradients result in peak broadening, severe carryover, and impractically long run times.

To overcome these challenges, this guide details two field-proven methodologies. The primary protocol utilizes Charged Aerosol Detection (CAD) , the modern gold standard for non-chromophoric lipids[4]. The secondary protocol outlines a Pre-column Derivatization method using 2-Nitrophenylhydrazine (2-NPH) for laboratories restricted to standard UV/Vis detectors[5][6].

Table 1: Physicochemical Profile of 19-Chlorononadecanoic Acid
ParameterValueAnalytical Implication
Chemical Formula C₁₉H₃₇ClO₂Lacks conjugated double bonds; optically transparent >220 nm.
Molecular Weight 332.95 g/mol Requires mass-sensitive or derivatization-based detection.
Estimated LogP ~7.5 - 8.2Highly lipophilic; requires Non-Aqueous Reversed-Phase (NARP) elution.
Functional Groups Carboxylic Acid (-COOH)Target for EDC-catalyzed hydrazine derivatization.

Decision Workflow

Workflow Start 19-Chlorononadecanoic Acid (Non-chromophoric, Highly Hydrophobic) Decision Select Detection Strategy Start->Decision CAD_Path Direct HPLC-CAD (Universal Mass Detection) Decision->CAD_Path  Preferred   UV_Path HPLC-UV / LC-MS (Optical/Ion Detection) Decision->UV_Path  Alternative   Prep_CAD Direct Dilution (Isopropanol/Acetonitrile) CAD_Path->Prep_CAD Prep_UV 2-NPH Derivatization (EDC/Pyridine Catalyzed) UV_Path->Prep_UV Analysis_CAD C30 Column Non-Aqueous Reversed Phase Prep_CAD->Analysis_CAD Analysis_UV C18 Column Reversed Phase Gradient Prep_UV->Analysis_UV Quant Data Acquisition & Quantification Analysis_CAD->Quant Analysis_UV->Quant

Figure 1. Decision tree for 19-chlorononadecanoic acid HPLC method development.

Protocol 1: Direct Quantification via HPLC-CAD (Primary Method)

Mechanistic Rationale

Charged Aerosol Detection (CAD) is a mass-sensitive technique that measures the charge transferred to residual analyte particles after the mobile phase is evaporated. It provides a uniform response for non-volatile analytes, completely bypassing the need for a chromophore[2][4]. Because 19-CNA is highly lipophilic, we employ a C30 column. The C30 stationary phase offers superior shape selectivity for long-chain lipids compared to C18, preventing phase collapse. Furthermore, Isopropanol (IPA) is used in Mobile Phase B to ensure efficient elution and sharp peak shapes without exceeding system pressure limits[3].

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 1.0 mg of 19-CNA standard.

  • Dissolve in 1.0 mL of Isopropanol:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock. Causality: 19-CNA has poor solubility in high-aqueous mixtures; IPA ensures complete solvation.

  • Dilute to working concentrations (1–100 µg/mL) using the same solvent mixture.

2. Chromatographic Conditions:

  • Column: Acclaim C30, 3 µm, 3.0 × 150 mm (or equivalent).

  • Column Temperature: 40°C (Lowers mobile phase viscosity, improving mass transfer).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Methanol (50:50, v/v).

  • Mobile Phase B: Isopropanol:Acetonitrile (80:20, v/v).

  • Flow Rate: 0.5 mL/min.

  • CAD Settings: Evaporator temperature at 35°C; Data collection rate 10 Hz.

Table 2: NARP Gradient Program for HPLC-CAD
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.04060Initial
10.0595Linear
15.0595Hold
15.14060Step
20.04060Re-equilibration

Self-Validating System Checkpoint: Prior to sample injection, inject a blank (IPA:ACN). A critical failure point in lipid analysis is column carryover. If a ghost peak appears at the 19-CNA retention time in the blank, extend the 95% B hold time by 5 minutes. Inject an internal standard (e.g., 17-heptadecanoic acid) to verify relative retention time (RRT) and correct for CAD response non-linearity[7][8].

Protocol 2: Pre-Column Derivatization via HPLC-UV (Alternative Method)

Mechanistic Rationale

For laboratories lacking CAD, UV detection is viable only if a chromophore is introduced. We utilize 2-Nitrophenylhydrazine (2-NPH)[5][6]. Carboxylic acids are inherently unreactive toward amines at room temperature. Therefore, we use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of 19-CNA into an unstable O-acylisourea intermediate. Pyridine acts as a base catalyst for the subsequent nucleophilic attack by 2-NPH, yielding a stable 2-nitrophenylhydrazide derivative that absorbs strongly at 400 nm[9][10]. This shifts detection into the visible range, completely eliminating low-UV background noise[6].

Step-by-Step Methodology

1. Reagent Preparation:

  • Reagent A (Derivatizer): 0.02 M 2-NPH hydrochloride in Ethanol.

  • Reagent B (Activator): 0.25 M EDC·HCl in Ethanol containing 3% Pyridine (v/v)[11].

2. Derivatization Reaction:

  • Transfer 100 µL of the 19-CNA sample (dissolved in ethanol) into a glass reaction vial.

  • Add 100 µL of Reagent A and 100 µL of Reagent B[11][12].

  • Seal the vial and incubate at 60°C for 20 minutes[11]. Causality: Heat accelerates the EDC coupling, ensuring quantitative conversion of the sterically hindered C19 tail.

  • Add 100 µL of 15% Potassium Hydroxide (KOH) in water and incubate at 60°C for 15 minutes. Causality: This critical step destroys excess unreacted EDC and 2-NPH, preventing massive interfering peaks in the chromatogram.

  • Cool to room temperature, add 1 mL of n-hexane, and vortex vigorously to extract the derivatized 19-CNA[11].

  • Evaporate the upper hexane layer under nitrogen and reconstitute in 200 µL of Acetonitrile.

3. Chromatographic Conditions:

  • Column: Standard C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis at 400 nm.

Self-Validating System Checkpoint: Always run a "Reagent Blank" (derivatization performed on pure ethanol). EDC and 2-NPH degradation products will elute early in the chromatogram. The 19-CNA derivative must be fully baseline-resolved from these reagent peaks. If co-elution occurs, decrease the Acetonitrile percentage to 80% to increase retention.

Method Validation Summary

The following table summarizes the expected quantitative performance parameters for both developed methods, demonstrating their respective analytical utility.

Table 3: Comparative Validation Parameters
ParameterMethod 1: HPLC-CADMethod 2: HPLC-UV (2-NPH)
Detection Principle Universal Mass ScatteringOptical Absorbance (400 nm)
Limit of Detection (LOD) ~5 - 10 ng on-column~20 - 50 ng on-column
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Calibration Model Power-fit (Non-linear)Linear Regression
Sample Prep Time < 5 minutes~ 60 minutes
Matrix Interference Very Low (if volatile buffers used)Very Low (due to 400 nm detection)

References

  • Quantitation of Underivatized Omega-3 and Omega-6 Fatty Acids in Foods by HPLC and Charged Aerosol Detection. Thermo Fisher Scientific. Link

  • Miwa, H., & Yamamoto, M. (1996). Rapid liquid chromatographic determination of fatty acids as 2-nitrophenylhydrazine derivatives. Journal of AOAC International / FAO AGRIS. Link

  • Application Notes & Protocols for Fatty Acid Analysis using 2-Nitrophenylhydrazine (2-NPH). Benchchem. Link

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Link

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. National Institutes of Health (NIH) / PMC. Link

Sources

Method

Application Note: Preparation of 19-Chlorononadecanoic Acid Methyl Ester for GC Analysis

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists. Rationale & Mechanistic Insights Direct Gas Chromatography (GC) analysis of 19-chlorononadecanoic acid—a long-chain (C19) hal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists.

Rationale & Mechanistic Insights

Direct Gas Chromatography (GC) analysis of 19-chlorononadecanoic acid—a long-chain (C19) halogenated free fatty acid (FFA)—is analytically prohibitive. The free carboxylic acid group induces strong intermolecular hydrogen bonding, leading to severe peak tailing, irreversible column adsorption, and thermal degradation (). To overcome these challenges, the carboxylic acid must be derivatized into a Fatty Acid Methyl Ester (FAME) to mask its polarity, thereby significantly increasing volatility and thermal stability (1)[1].

Why Acid Catalysis? The selection of the derivatization catalyst is the most critical parameter in this workflow.

  • Base Catalysis (Avoid): Reagents like KOH/methanol are excellent for transesterifying complex esterified lipids (e.g., triglycerides) but completely fail to esterify free fatty acids, instead converting them into non-volatile soaps (2)[2]. Furthermore, subjecting a primary alkyl chloride (the C-19 halogen) to strong bases at elevated temperatures introduces a severe risk of nucleophilic substitution ( SN​2 , forming a methoxy artifact) or elimination ( E2 , forming an alkene).

  • Acid Catalysis (Optimal): Lewis acids (like Boron Trifluoride, BF3​ ) or Brønsted acids (like methanolic HCl) protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxyl carbon. Methanol subsequently attacks to form the methyl ester (3)[3]. This pathway ensures quantitative derivatization of the FFA without risking the integrity of the terminal chlorine (4)[4].

Experimental Workflow

Workflow Start 19-Chlorononadecanoic Acid (Free Fatty Acid) Reagent Add 14% BF3-Methanol & Hexane Start->Reagent Heat Incubate at 80°C for 20-30 mins Reagent->Heat Quench Quench with H2O & Extract (Hexane) Heat->Quench Phase Phase Separation (Collect Upper Organic Layer) Quench->Phase Dry Dry over Anhydrous Na2SO4 & Concentrate Phase->Dry GC GC-FID or GC-MS Analysis Dry->GC

Workflow for acid-catalyzed derivatization of 19-chlorononadecanoic acid to FAME for GC analysis.

Materials and Reagents

  • Analyte: 19-chlorononadecanoic acid (Standard or lipid extract).

  • Catalyst: 14% Boron Trifluoride ( BF3​ ) in methanol (Derivatization grade, freshly opened)[2].

  • Solvents: Hexane (GC-MS grade), HPLC-grade Water or saturated NaCl solution.

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ ), baked at 400°C to remove phthalates.

  • Internal Standard (IS): Methyl heptadecanoate (C17:0 FAME) or nonadecanoic acid (C19:0) (5)[5].

Step-by-Step Methodology: BF3​ -Methanol Esterification

Causality Note: This protocol utilizes a biphasic reaction system. Hexane is included during the heating step to ensure the highly lipophilic C19 aliphatic chain remains fully solvated, maximizing collision frequency with the methanolic BF3​ catalyst (6)[6].

  • Sample Preparation: Transfer 1.0–5.0 mg of 19-chlorononadecanoic acid into a 2 mL heavy-walled borosilicate glass reaction vial. Spike with 20 µL of Internal Standard (e.g., 1 mg/mL C17:0 FAME) to enable downstream extraction efficiency calculations[5].

  • Solubilization: Add 0.5 mL of GC-grade hexane to the vial.

  • Catalyst Addition: In a fume hood, add 1.0 mL of 14% BF3​ -methanol. Purge the vial headspace with a gentle stream of dry nitrogen gas to displace oxygen and moisture, then seal tightly with a PTFE-lined cap.

  • Esterification (Heating): Place the sealed vial in a digital heating block at 80 °C for 20 minutes. Self-Validation: Do not exceed 100 °C; excessive heat can cause the loss of volatile derivatives or pressure-induced vial failure[6].

  • Quenching: Remove the vial and allow it to cool completely to room temperature. Add 1.0 mL of HPLC-grade water. Causality Note: Water quenches the BF3​ catalyst and dramatically increases the polarity of the methanolic phase, forcing the newly synthesized FAME into the organic layer[6].

  • Liquid-Liquid Extraction: Add an additional 1.0 mL of hexane. Vortex vigorously for 30 seconds, then centrifuge at 2,000 × g for 3 minutes to resolve the emulsion.

  • Recovery & Drying: Carefully aspirate the upper organic (hexane) layer. Pass this layer through a glass Pasteur pipette packed with glass wool and 1.0 g of anhydrous Na2​SO4​ to remove trace water[6]. Causality Note: Moisture injected into a GC can severely degrade polar stationary phases (e.g., PEG/Wax columns).

  • Concentration: Evaporate the dried hexane extract under nitrogen to a final volume of 1.0 mL. Transfer to an autosampler vial equipped with a glass insert[5].

Data Presentation & Analytical Parameters

Table 1: Comparison of Derivatization Strategies for Halogenated FFAs

Derivatization MethodCatalystApplicability to FFAsRisk to C-19 ChlorineRecommendation
Acid-Catalyzed Esterification 14% BF3​ /MeOH or 5% HCl/MeOHExcellent (Quantitative)Low (Preserves halogen)Optimal
Base-Catalyzed Transesterification KOH/MeOH or NaOMe/MeOHPoor (Forms soap)High ( SN​2 / E2 side reactions)Avoid
Silylation BSTFA / TMCSGoodLowAlternative (GC-MS only)

Table 2: Recommended GC-FID/MS Parameters for 19-Chlorononadecanoic Acid Methyl Ester

ParameterSpecificationRationale
Column DB-5MS or DB-WAX (30m x 0.25mm x 0.25µm)Provides excellent resolution for long-chain aliphatic esters.
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/minOptimal linear velocity for capillary GC.
Inlet Temperature 250 °CEnsures flash vaporization of the C19 FAME without thermal degradation.
Injection Mode Split (10:1 to 50:1)Prevents column overloading depending on sample concentration.
Oven Program 70°C (hold 2 min) 5°C/min to 240°C (hold 5 min)Gradual ramp resolves potential impurities and ensures sharp peak elution.
Detector (FID) 260 °C; H2​ : 40 mL/min, Air: 400 mL/minUniversal detection for carbon-hydrogen bonds.
Detector (MS) EI mode (70 eV), Scan range m/z 50-400Allows identification of the molecular ion and characteristic chlorine isotopic patterns.

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the workflow:

  • Extraction Efficiency (Recovery): The inclusion of the C17:0 FAME internal standard prior to extraction allows for the exact calculation of volumetric losses during the liquid-liquid extraction and drying phases[5].

  • Reagent Blanking: A parallel blank (hexane + BF3​ -methanol, no analyte) must be processed to identify potential siloxane bleed from septa or phthalate contamination from solvents.

  • Halogen Integrity Verification (Isotopic Signature): When utilizing GC-MS, the integrity of the C-19 chlorine atom is self-validating. The mass spectrum of the intact molecular ion ( M+ ) must display the characteristic 3:1 natural abundance ratio of 35Cl to 37Cl . An absence of this isotopic cluster indicates thermal degradation or nucleophilic displacement of the halogen during sample prep.

References

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. NIH PMC. 7

  • Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis Stable Isotope Facility. 5

  • A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils. GCMS.cz. 2

  • Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst. SCIRP.3

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.4

  • Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.

  • Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. WHOI. 6

  • Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. ACS Publications.1

Sources

Application

Application Notes and Protocols for the Extraction of Halogenated Fatty Acids from Biological Samples

Introduction: The Analytical Challenge of Halogenated Fatty Acids Halogenated fatty acids (HFA) are a class of lipids where one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Fatty Acids

Halogenated fatty acids (HFA) are a class of lipids where one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). These compounds can be of both natural and anthropogenic origin and are of increasing interest in biomedical and environmental research due to their unique chemical properties and potential physiological effects. The accurate and sensitive quantification of HFAs in complex biological matrices such as plasma, serum, and tissues is crucial for understanding their roles in health and disease. However, their analysis presents unique challenges due to their diverse structures and often low endogenous concentrations. This guide provides a comprehensive overview of robust extraction and analytical methodologies for halogenated fatty acids, designed for researchers, scientists, and drug development professionals.

Core Principles of HFA Extraction: Navigating the Matrix

The primary goal of any extraction method is to efficiently isolate the target analytes from the complex biological matrix while minimizing the co-extraction of interfering substances. The choice of extraction technique is dictated by the specific HFA, the nature of the biological sample, and the downstream analytical platform.

Liquid-Liquid Extraction (LLE): The Foundation of Lipid Isolation

LLE remains a cornerstone for lipid extraction due to its simplicity and effectiveness. The most widely used methods are based on the work of Folch et al. and Bligh and Dyer, which utilize a mixture of chloroform and methanol to create a biphasic system.[1][2]

  • The Folch Method: This classic method employs a 2:1 (v/v) chloroform:methanol mixture to homogenize the sample, followed by the addition of water or a saline solution to induce phase separation.[3] The lower chloroform phase contains the lipids, including HFAs, while the upper aqueous phase contains polar contaminants. This method is particularly suitable for tissues with high lipid content.[1]

  • The Bligh and Dyer Method: A modification of the Folch method, this technique uses a lower solvent-to-sample ratio (1:2:0.8 chloroform:methanol:water), making it more suitable for samples with high water content, such as plasma or serum.[1][2][4] It is a rapid and efficient method for a broad range of biological samples.[2]

Expert Insight: For some applications, particularly with acidic lipids, an acidic Bligh and Dyer method has been shown to improve the extraction efficiency of total fatty acids, including polyunsaturated fatty acids.[5] This modification can be beneficial for ensuring the quantitative recovery of certain halogenated fatty acids.

Solid-Phase Extraction (SPE): For Targeted and High-Throughput Analysis

SPE offers a more selective and often more easily automated approach to sample cleanup compared to LLE.[6][7] It relies on the partitioning of analytes between a solid stationary phase and a liquid mobile phase.

  • Reverse-Phase SPE: C18 or other nonpolar sorbents can be used to retain lipids from an aqueous sample, followed by elution with an organic solvent. This is effective for concentrating HFAs from dilute samples like urine.

  • Specialized Sorbents: For certain classes of halogenated compounds, specialized SPE cartridges are available. For instance, Strata™ PFAS SPE cartridges, which contain a weak anion exchange (WAX) layer, are designed for the extraction of per- and polyfluoroalkyl substances (PFAS), including fluorinated fatty acids, from environmental and biological samples.[8]

Trustworthiness: The use of stable isotope-labeled internal standards is paramount for both LLE and SPE to correct for analyte losses during sample processing and to account for matrix effects in the final analysis.[9]

Supercritical Fluid Extraction (SFE): A Green Chemistry Approach

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[10][11] By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract different lipid classes.[10][12]

  • Advantages: SFE is considered a "green" technique due to the use of non-toxic and environmentally benign CO2.[10] It can provide high selectivity and yield extracts that are free of organic solvent residues.[10]

  • Application to Lipids: Neat supercritical CO2 is effective for extracting neutral lipids, while the addition of a co-solvent like ethanol is often necessary to extract more polar lipids.[12] This technique holds promise for the selective extraction of different classes of halogenated lipids.

Analytical Strategies: Detection and Quantification

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for HFA analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used platforms.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS offers excellent chromatographic resolution and is a robust technique for fatty acid analysis. However, due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile and thermally stable esters.[13]

  • Fatty Acid Methyl Esters (FAMEs): The most common derivatization approach is the conversion of fatty acids to their methyl esters.[14] This is typically achieved using reagents like boron trifluoride (BF3) in methanol.[14][15]

  • Halogen-Specific Derivatization: For enhanced sensitivity, especially with electron capture detection, halogenated derivatizing agents can be employed. Pentafluorobenzyl bromide (PFBBr) is a common reagent that introduces a pentafluorobenzyl group, which is highly electronegative and enhances the response in negative ion chemical ionization (NCI) MS.[16]

Causality in Experimental Choice: The selection of the derivatization reagent depends on the target analytes and the desired sensitivity. While BF3-methanol is a general-purpose reagent, PFBBr is particularly advantageous for trace-level analysis of halogenated fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High Sensitivity and Direct Analysis

LC-MS/MS has emerged as a powerful tool for lipidomics, offering high sensitivity and the ability to analyze a wide range of lipids, often without the need for derivatization.[17][18]

  • Direct Analysis: Many halogenated fatty acids can be directly analyzed by LC-MS/MS in negative ion mode, where the carboxyl group is readily deprotonated.[19]

  • Selected Reaction Monitoring (SRM): For targeted quantification, SRM is a highly specific and sensitive technique. For chlorinated fatty acids, a common SRM transition involves the loss of hydrochloric acid (HCl) from the precursor ion.[19][20]

  • Derivatization for Enhanced Performance: While not always necessary, derivatization can still be employed in LC-MS to improve chromatographic retention and ionization efficiency. Reagents like 2-(bromomethyl)-6-fluoronaphthalene can enhance the hydrophobicity and ionization of fatty acids.[21]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and analysis of halogenated fatty acids from biological samples.

Protocol 1: Modified Bligh and Dyer Liquid-Liquid Extraction of Halogenated Fatty Acids from Plasma

This protocol is suitable for the extraction of a broad range of lipids, including halogenated fatty acids, from plasma or serum.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Stable isotope-labeled internal standard for the target HFA

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL glass centrifuge tube, add 1.0 mL of plasma.

  • Add a known amount of the appropriate stable isotope-labeled internal standard.

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in a suitable solvent for either direct LC-MS/MS analysis or for subsequent derivatization for GC-MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol for GC-MS Analysis

This protocol describes the conversion of extracted fatty acids to their methyl esters for GC-MS analysis.[14][15]

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Data Presentation and Visualization

Table 1: Comparison of Extraction and Analytical Methods for Halogenated Fatty Acids
FeatureLiquid-Liquid Extraction (Folch/Bligh & Dyer)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)GC-MSLC-MS/MS
Principle Partitioning between immiscible liquid phases.Partitioning between a solid and liquid phase.Extraction using a supercritical fluid.Separation of volatile compounds followed by mass analysis.Separation by liquid chromatography followed by mass analysis.
Selectivity ModerateHigh (can be tailored with specific sorbents)High (tunable by pressure/temperature)High (with appropriate column and derivatization)Very High (especially with SRM)
Throughput ModerateHigh (amenable to automation)Low to ModerateModerateHigh
Solvent Usage High (uses chlorinated solvents)ModerateLow (primarily CO2)LowModerate
Derivatization Not required for extractionNot required for extractionNot required for extractionGenerally requiredOften not required
Best For Broad lipid profiling, initial discovery.Targeted analysis, high-throughput screening."Green" extraction, selective fractionation.Volatile and semi-volatile HFAs.Broad range of HFAs, high sensitivity targeted analysis.
Experimental and Analytical Workflows

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis start_LLE Biological Sample (e.g., Plasma) homogenize Homogenize with Chloroform:Methanol start_LLE->homogenize phase_sep Add Water & Centrifuge homogenize->phase_sep extract_LLE Collect Organic Layer phase_sep->extract_LLE dry_LLE Evaporate Solvent extract_LLE->dry_LLE reconstitute Reconstitute Extract dry_LLE->reconstitute start_SPE Biological Sample (e.g., Urine) condition Condition SPE Cartridge start_SPE->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute HFAs wash->elute dry_SPE Evaporate Eluate elute->dry_SPE dry_SPE->reconstitute derivatize Derivatization (for GC-MS) reconstitute->derivatize lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatize->gcms

Caption: General workflows for LLE and SPE of halogenated fatty acids.

Analytical_Workflow cluster_GCMS GC-MS Pathway cluster_LCMS LC-MS/MS Pathway Extracted_HFA_GC Dried HFA Extract Derivatization Derivatize to FAMEs (e.g., BF3-Methanol) Extracted_HFA_GC->Derivatization GC_Injection Inject into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection_GC Mass Spectrometric Detection GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Quantification MS_Detection_GC->Data_Analysis_GC Extracted_HFA_LC Dried HFA Extract Reconstitution Reconstitute in Mobile Phase Extracted_HFA_LC->Reconstitution LC_Injection Inject into LC Reconstitution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection_LC Tandem MS Detection (SRM) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis & Quantification MS_Detection_LC->Data_Analysis_LC

Caption: Analytical workflows for GC-MS and LC-MS/MS analysis of HFAs.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the reliable extraction and quantification of halogenated fatty acids from diverse biological matrices. The choice of method should be carefully considered based on the specific research question, the nature of the HFA, and the available instrumentation. While classic LLE methods remain highly effective, the advent of specialized SPE sorbents and the "green" chemistry approach of SFE offer exciting alternatives. In the analytical realm, the high sensitivity and specificity of LC-MS/MS, particularly with SRM, make it the platform of choice for targeted HFA analysis. As research into the biological roles of halogenated fatty acids continues to expand, the development and validation of these analytical methods will be paramount to advancing our understanding of these unique and important molecules.

References

  • Strategies for the analysis of chlorinated lipids in biological systems. (2012). Methods in Enzymology. [Link]

  • Approaches for the Analysis of Chlorinated Lipids. (n.d.). PMC. [Link]

  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. (n.d.). RSC Publishing. [Link]

  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. (n.d.). ResearchGate. [Link]

  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). (n.d.). SEAFDEC. [Link]

  • Lipids in microalgae: The Extraction by modified Folch solvent. (2020). Protocols.io. [Link]

  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). (n.d.). SEAFDEC. [Link]

  • Lipid extraction and FAME assay training – DuLab. (2023). University of Hawaii. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). MDPI. [Link]

  • Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.). University of Wisconsin-Madison. [Link]

  • Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994), lipids were extracted from freeze-dried. (n.d.). EPIC. [Link]

  • Bligh and Dyer Extraction. (n.d.). Journal of Biotechnology and Biomedical Science. [Link]

  • Derivatization of Fatty acids to FAMEs. (n.d.). Millipore. [Link]

  • Fluorous Solid-Phase Extraction Technique Based on Nanographite Fluoride. (2025). Research Square. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Food and Drug Analysis. [Link]

  • Improved Bligh and Dyer extraction procedure. (2008). ResearchGate. [Link]

  • Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. (n.d.). Semantic Scholar. [Link]

  • Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. (2020). MDPI. [Link]

  • Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products. (2022). PMC. [Link]

  • Fluorous Solid-Phase Extraction Technique Based on Nanographite Fluoride. (2017). ACS Publications. [Link]

  • Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. (n.d.). Agilent. [Link]

  • Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry. (n.d.). PMC. [Link]

  • Supercritical Fluid Technology for Lipid Extraction, Fractionation, and Reactions. (n.d.). USDA. [Link]

  • Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma. (2016). PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PubMed. [Link]

  • An Efficient Single Phase Method for the Extraction of Plasma Lipids. (2015). PMC. [Link]

  • Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. (2018). PMC. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011). LIPID MAPS. [Link]

  • Analytical Challenges and Recent Advances in Mass Spectrometry Based Lipidomics. (n.d.). ResearchGate. [Link]

  • Supercritical Fluid Extraction of Lipids from Rowanberry Pomace with Pure CO 2 and Its Mixtures with Ethanol Followed by the On-Line Separation of Fractions. (2025). MDPI. [Link]

  • Predicting the microalgae lipid profile obtained by supercritical fluid extraction using a machine learning model. (2024). Frontiers. [Link]

  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. (n.d.). Phenomenex. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PMC. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2025). ResearchGate. [Link]

  • Rapid and simple extraction of lipids from blood plasma and urine for liquid chromatography-tandem mass spectrometry. (2014). PubMed. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass. (2021). Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 19-chlorononadecanoic acid chemical synthesis

Welcome to the Technical Support Center for Very Long-Chain Fatty Acid (VLCFA) Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Very Long-Chain Fatty Acid (VLCFA) Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing 19-chlorononadecanoic acid (CAS 102180-77-8) [1].

Synthesizing ω -chloro VLCFAs requires strict control over chemoselectivity and reaction kinetics. This guide breaks down the two most viable synthetic pathways, provides quantitative comparisons, and offers field-proven troubleshooting protocols to maximize your yield and purity.

PART 1: Synthesis Workflow & Pathway Visualization

The synthesis of the C19 backbone can be achieved via two primary disconnections:

  • Olefin Cross-Metathesis Route: Coupling 10-undecenoic acid (C11) with 10-chloro-1-decene (C10), followed by chemoselective hydrogenation.

  • Grignard Cross-Coupling Route: Copper-catalyzed coupling of an 11-bromoundecanoic acid ester (C11) with 8-chlorooctylmagnesium bromide (C8).

SynthesisRoutes Start1 10-Undecenoic Acid + 10-Chloro-1-decene Metathesis Cross-Metathesis (Grubbs II Catalyst) Start1->Metathesis Intermediate 19-Chloro-10-nonadecenoic Acid Metathesis->Intermediate - Ethylene gas Hydrogenation Chemoselective Hydrogenation (Pt/C or PtO2, H2) Intermediate->Hydrogenation Product 19-Chlorononadecanoic Acid (Target) Hydrogenation->Product Start2 11-Bromoundecanoic Acid (Protected) + 8-Chlorooctyl-MgBr Grignard Cu-Catalyzed Cross-Coupling (Li2CuCl4) Start2->Grignard Deprotection Ester Hydrolysis Grignard->Deprotection Deprotection->Product

Fig 1. Divergent synthetic pathways for 19-chlorononadecanoic acid.

PART 2: Quantitative Data Presentation

When deciding which route to scale, consider the following empirical data comparing the two methodologies.

Synthetic RouteTypical Overall YieldPrimary ImpuritiesScalabilityPrimary Cost Driver
Cross-Metathesis 55% - 65%Homodimers (C20 diacid, C18 dichloride)High (Tolerates free -COOH)Ruthenium catalyst loading
Grignard Coupling 40% - 50%Wurtz homocoupling (C16 dichloride, C22 diacid)Medium (Requires strict anhydrous conditions)Organometallic reagents & cryogenic cooling

PART 3: Troubleshooting Guides & FAQs

FAQ 1: Why is my cross-metathesis yield capped at 40% with heavy dimerization?

The Causality: In the Grubbs empirical model, both 10-undecenoic acid and 10-chloro-1-decene are classified as Type I olefins (terminal, unhindered) [2]. Type I olefins undergo rapid homodimerization. Because the rates of initiation and propagation are similar for both substrates, the reaction is statistically driven. Without a thermodynamic bias, you will inevitably generate a statistical mixture of the heterodimer (target) and two homodimers. The Solution:

  • Stoichiometric Imbalance: Force the statistical distribution toward the heterodimer by using a 3:1 molar ratio. Use 3 equivalents of the cheaper substrate (usually 10-chloro-1-decene).

  • Concentration Control: Run the reaction at a moderate dilution (0.1 M to 0.2 M in anhydrous dichloromethane). Too concentrated, and you favor oligomerization; too dilute, and the bimolecular cross-metathesis rate drops.

  • Ethylene Removal: The reaction is reversible. Drive it forward by actively sparging the reaction mixture with inert Argon to sweep away the ethylene gas byproduct.

FAQ 2: I am losing the terminal chlorine during the hydrogenation step. How do I prevent hydrodehalogenation?

The Causality: Standard Palladium on Carbon (Pd/C) is notorious for causing hydrogenolysis of aliphatic C-Cl bonds. Palladium readily undergoes oxidative addition into the carbon-halogen bond during the hydrogenation cycle, replacing the chlorine with hydrogen to yield nonadecanoic acid. The Solution: Switch your catalyst to Platinum on Carbon (Pt/C) or Adams' Catalyst ( PtO2​ ) [3]. Platinum has a significantly higher activation energy barrier for oxidative addition into aliphatic C-Cl bonds compared to Palladium. It remains highly chemoselective for π -bond coordination and reduction, allowing you to saturate the alkene while leaving the ω -chloride completely intact.

FAQ 3: In the copper-catalyzed Grignard route, how do I suppress Wurtz-type homocoupling?

The Causality: The Kochi-Schlosser coupling utilizes Li2​CuCl4​ to catalyze the cross-coupling of alkyl halides with Grignard reagents. However, if the local concentration of the Grignard reagent is too high, two Grignard molecules can transmetalate onto the same Copper center, leading to rapid reductive elimination of a homodimer (Wurtz coupling). The Solution: Maintain a low steady-state concentration of the Grignard reagent. Do not add it all at once. Use a syringe pump to add the 8-chlorooctylmagnesium bromide dropwise over 3 to 4 hours into the solution of the bromoundecanoic ester and catalyst at -20°C.

PART 4: Self-Validating Experimental Protocol (Cross-Metathesis Route)

This protocol utilizes built-in in-process controls (IPCs) to ensure each step is validated before proceeding.

Step 1: Olefin Cross-Metathesis

  • Setup: In an oven-dried, argon-purged flask, dissolve 10-undecenoic acid (1.0 eq, 10 mmol) and 10-chloro-1-decene (3.0 eq, 30 mmol) in 100 mL of anhydrous, degassed dichloromethane (DCM).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2.5 mol%).

  • Reaction: Fit the flask with a reflux condenser and heat to 40°C. Sparge the solution continuously with a gentle stream of Argon to remove ethylene.

  • IPC (Self-Validation): After 12 hours, take a 0.1 mL aliquot, evaporate, and analyze via 1H NMR. The disappearance of the terminal vinyl protons (multiplet at δ 4.9-5.1 ppm and δ 5.8 ppm) and the appearance of internal olefin protons ( δ 5.3-5.5 ppm) confirms completion.

  • Workup: Quench the catalyst by adding ethyl vinyl ether (1 mL) and stirring for 30 minutes. Concentrate and purify via silica gel chromatography to isolate 19-chloro-10-nonadecenoic acid.

Step 2: Chemoselective Hydrogenation

  • Setup: Dissolve the purified 19-chloro-10-nonadecenoic acid in ethyl acetate (0.1 M).

  • Catalyst: Add 5% Pt/C (10% w/w relative to the substrate).

  • Reaction: Purge the vessel with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 4-6 hours.

  • IPC (Self-Validation): Perform a Beilstein test on a filtered aliquot; a green flame confirms the chlorine is still present. Confirm alkene saturation via 1H NMR (disappearance of the δ 5.3-5.5 ppm signal).

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate in vacuo to yield pure 19-chlorononadecanoic acid.

PART 5: References

  • Grubbs, R. H., et al. (2003). Grubbs' Catalyst in Paraffin: An Air-Stable Preparation for Alkene Metathesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yamada, T., et al. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen under Continuous-Flow Conditions. MDPI. Retrieved from [Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 19-Chlorononadecanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of formulating highly lipophilic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of formulating highly lipophilic compounds. 19-chlorononadecanoic acid—a 19-carbon saturated fatty acid (C19:0) with a terminal chlorine atom—exhibits exceptionally poor aqueous solubility. The long aliphatic tail drives severe hydrophobic aggregation in water, while the terminal halogen increases the molecule's overall lipophilicity and steric bulk.

This guide provides field-proven, self-validating protocols to successfully solubilize 19-chlorononadecanoic acid for both biological assays and chemical applications.

Troubleshooting Guide & FAQs

Q1: Why does 19-chlorononadecanoic acid precipitate immediately upon addition to my cell culture media? A: This is a classic case of "solvent shock." When transitioning a highly hydrophobic molecule from a polar aprotic solvent (like DMSO) directly into an aqueous buffer, the sudden increase in the dielectric constant forces the aliphatic chains to minimize thermodynamically unfavorable interactions with water. This causes rapid hydrophobic aggregation. To prevent this, the fatty acid must be shielded by a carrier molecule before it touches the aqueous environment.

Q2: How do I properly complex this fatty acid with BSA for in vitro assays? A: To mimic physiological transport and prevent lipotoxicity, conjugate the fatty acid to Fatty Acid-Free Bovine Serum Albumin (BSA). BSA contains multiple high-affinity hydrophobic binding pockets capable of shielding the C19 chain. As demonstrated in 1[1], heating the solution to 37°C–40°C provides the kinetic energy needed for the fatty acid to remain monomeric long enough to enter these pockets. Caution: Never exceed 50°C, as BSA will denature and irreversibly aggregate.

Q3: My assay is sensitive to carrier proteins. What is the best protein-free alternative? A: Use Methyl-β-cyclodextrin (MβCD). These cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic cavity. The 19-carbon chain threads into the cavity, forming a host-guest inclusion complex. The internal cavity of β-cyclodextrin is perfectly sized to accommodate aliphatic chains, increasing aqueous solubility by orders of magnitude without introducing exogenous proteins, a mechanism supported by studies on2 [3].

Q4: What is the maximum concentration I can achieve using organic co-solvents alone? A: If you must use co-solvents, Dimethylformamide (DMF) or DMSO are standard. According to 3 [2], nonadecanoic acid derivatives can reach ~25 mg/mL in pure DMF and ~10 mg/mL in pure DMSO. However, a 1:1 DMF:PBS mixture can only hold ~0.25 mg/mL. This 50% solvent concentration is strictly for chemical assays and will induce immediate cytotoxicity in biological systems.

Solubilization Strategy Workflow

Solubilization_Workflow A 19-Chlorononadecanoic Acid (Solid) B Are carrier proteins compatible with assay? A->B C BSA Complexation (Recommended for Cell Culture) B->C Yes D Are cyclic oligosaccharides acceptable? B->D No E Methyl-β-Cyclodextrin Inclusion Complex D->E Yes F Co-solvent Dilution (DMF or DMSO) D->F No

Decision workflow for selecting the optimal solubilization strategy for 19-chlorononadecanoic acid.

Quantitative Data Presentation

Use the following table to select the appropriate solubilization matrix based on your target concentration and assay requirements.

Solubilization StrategyCarrier / Co-SolventMax Effective Aqueous Conc.Biological CompatibilityMechanism of Solubilization
BSA Complexation Fatty Acid-Free BSA~1.5 mM (in culture media)Excellent (Physiological)Hydrophobic pocket sequestration
Cyclodextrin Inclusion Methyl-β-Cyclodextrin~2.0 – 5.0 mMGood (Protein-free)Host-guest cavity encapsulation
Co-Solvent Dilution DMF or DMSO~0.25 mg/mL (in 50% buffer)Poor (High solvent toxicity)Dielectric constant modulation

Experimental Protocols

Protocol A: BSA-Fatty Acid Conjugation (Physiological Delivery)

Causality Note: We utilize a 4:1 Fatty Acid to BSA molar ratio. This ensures that the primary high-affinity binding sites on albumin are saturated without spilling over into low-affinity sites, which could lead to unbound lipid precipitation and cellular toxicity [4].

  • Solvent Preparation: Prepare a 10 mM stock of 19-chlorononadecanoic acid in anhydrous ethanol. (Ethanol is preferred over DMSO to minimize downstream cytotoxicity).

  • Protein Preparation: Prepare a 2.5 mM solution of Fatty Acid-Free BSA in serum-free culture media or PBS.

    • Self-Validating Check: Visually inspect the BSA solution. It must be completely clear and foam-free before proceeding.

  • Thermal Activation: Heat the BSA solution to 37°C in a water bath. (Causality: Heating subtly expands the hydrophobic pockets of BSA, drastically improving the kinetics of lipid integration).

  • Conjugation: Slowly add the 10 mM fatty acid stock dropwise to the 37°C BSA solution while vortexing vigorously.

  • Incubation: Incubate the mixture at 37°C for 1 hour to allow complete complexation.

  • Sterilization & Verification: Sterile filter the conjugate through a 0.22 µm PES membrane.

    • Self-Validating Check: If you encounter high resistance during filtration, complexation was incomplete and hydrophobic aggregates have formed. The protocol must be restarted.

Protocol B: Methyl-β-Cyclodextrin Inclusion Complexation (Protein-Free)

Causality Note: Evaporating the lipid into a thin film before introducing the aqueous phase maximizes the surface area for MβCD interaction, drastically improving the kinetics of inclusion complex formation.

  • Host Preparation: Prepare a 50 mM solution of Methyl-β-cyclodextrin (MβCD) in your target aqueous buffer.

  • Guest Preparation: Prepare a 10 mM stock of 19-chlorononadecanoic acid in a volatile organic solvent mixture (e.g., Chloroform/Methanol 2:1).

  • Film Formation: Aliquot the required amount of the fatty acid stock into a glass vial. Evaporate the solvent under a gentle, steady stream of nitrogen gas to form a thin lipid film on the vial walls.

  • Complexation: Add the 50 mM MβCD aqueous solution directly to the lipid film.

  • Sonication: Sonicate the vial in a water bath at 40°C for 30–60 minutes.

    • Self-Validating Check: The solution will transition from cloudy to optically clear once the inclusion complexes are fully formed.

Mechanistic Pathway of BSA-Mediated Delivery

Mechanism FA 19-Cl-Nonadecanoic Acid in Organic Solvent Media Aqueous Media (Direct Addition) FA->Media Solvent Shock BSA Fatty Acid-Free BSA (Pre-complexation) FA->BSA 37°C Incubation Precip Hydrophobic Aggregation & Precipitation Media->Precip Complex FA-BSA Conjugate (Soluble) BSA->Complex Hydrophobic Pocket Binding Uptake Receptor-Mediated Cellular Uptake Complex->Uptake Bioavailable

Mechanistic pathway comparing BSA-mediated solubilization versus direct solvent addition.

References

  • Title: Cell Culture Models of Fatty Acid Overload: Problems and Solutions Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Elevated free fatty acids affect bovine granulosa cell function: a molecular cue for compromised reproduction during negative energy balance Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

reducing degradation of 19-chlorononadecanoic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of 19-chlorononadecanoic acid. Halogenated long-cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of 19-chlorononadecanoic acid. Halogenated long-chain fatty acids present unique storage challenges because they possess both a reactive carboxylic acid head group and a terminal alkyl chloride, making them highly susceptible to nucleophilic attack, auto-oxidation, and thermal elimination.

Below, you will find mechanistic troubleshooting FAQs, quantitative storage parameters, and a self-validating protocol to ensure the absolute integrity of your compounds during long-term storage.

Section 1: Mechanistic Troubleshooting & Causality (FAQs)

Q: Why does 19-chlorononadecanoic acid degrade into 19-hydroxynonadecanoic acid even when refrigerated at 4°C? A: This degradation is driven by the nucleophilic substitution (SN2) hydrolysis of the terminal alkyl chloride. The C-Cl bond is highly susceptible to nucleophilic attack by ambient moisture. Water acts as a nucleophile, displacing the chloride ion. Even at 4°C, trace water in hygroscopic solvents or atmospheric humidity provides enough activation energy to slowly hydrolyze the terminal chloride via a gas-phase or solvated transition state[1]. To prevent this, maintaining strictly anhydrous conditions is far more critical than temperature control alone.

Q: Should I store the compound as a neat solid or dissolved in a solvent? A: It is unequivocally recommended to store 19-chlorononadecanoic acid as a neat, lyophilized solid under an inert atmosphere (e.g., Argon) at -20°C or lower[2]. If a liquid stock solution is mandatory for your immediate workflow, never use protic solvents (like methanol or ethanol) or nucleophilic solvents, as they actively participate in solvolysis. Instead, use anhydrous, non-polar, or aprotic solvents (e.g., dry dichloromethane or hexane) stored over activated 3Å molecular sieves. Solvation lowers the energy barrier for degradation, so neat storage is the only reliable method for long-term integrity.

Q: Does ambient laboratory light genuinely affect saturated halogenated fatty acids? A: Yes. While saturated aliphatic chains are less prone to auto-oxidation than polyunsaturated fatty acids, the carbon-halogen bond introduces a specific photolytic vulnerability. Exposure to UV/Visible light can induce homolytic cleavage of the C-Cl bond, generating highly reactive alkyl radicals[3]. These radicals can subsequently abstract hydrogen atoms from adjacent molecules, initiating a chain reaction that leads to cross-linking, auto-oxidation, or the formation of secondary degradation products. Amber glass vials are mandatory to block these specific wavelengths.

Section 2: Quantitative Storage Parameters

The following table summarizes the kinetic stability of 19-chlorononadecanoic acid across various environmental conditions.

Storage ConditionPhysical StateAtmosphereContainer TypeExpected StabilityPrimary Degradation Risk
Room Temp (25°C) Solution (Protic)Ambient AirClear Glass< 1 WeekSN2 Hydrolysis, Photolysis
4°C Solution (Aprotic)Ambient AirClear Glass1 - 3 MonthsSlow Hydrolysis
-20°C Neat SolidNitrogenAmber Glass1 - 2 YearsTrace Oxidation
-80°C Neat SolidArgon PurgedAmber Glass (Sealed)> 2 YearsNegligible

Section 3: Self-Validating Long-Term Storage Protocol

Rationale: This workflow eliminates ambient moisture and thermal cycling. By integrating an indicating desiccant, the storage micro-environment becomes a self-validating system—any breach in the atmospheric seal is immediately visually apparent before the compound is compromised.

Step 1: Lyophilization (Solvent Removal) Ensure the 19-chlorononadecanoic acid is completely free of residual solvent. Dry the neat solid under high vacuum (lyophilization) for a minimum of 4 hours to remove trace nucleophiles (e.g., water).

Step 2: Aliquoting (Preventing Freeze-Thaw) Divide the bulk material into single-use aliquots. Causality: Repeated thermal cycling introduces condensation and thermal stress, which exponentially accelerates dehydrohalogenation and hydrolysis. Single-use aliquots isolate the bulk supply from these thermodynamic triggers.

Step 3: Inert Gas Purging Transfer the dried aliquots into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials. Flush the headspace of each vial with high-purity Argon gas. Causality: Argon is heavier than Nitrogen and displaces ambient oxygen and moisture more effectively, creating a dense protective blanket over the solid[2].

Step 4: Primary and Secondary Sealing (Self-Validation) Seal the amber vials with PTFE-lined screw caps and wrap the junction with Parafilm. Place the vials inside a secondary container (e.g., a desiccator jar or foil pouch) containing indicating silica gel (blue to pink). Validation Check: The color of the desiccant serves as a continuous visual confirmation of the anhydrous environment. If the desiccant turns pink, the primary defense has failed, alerting you to re-purge the system before the sample degrades.

Step 5: Cryogenic Storage Store the secondary container at -20°C (for use within 12 months) or -80°C (for multi-year storage)[2].

Section 4: Degradation & Prevention Pathways

The following diagram maps the causal relationships between environmental triggers, degradation mechanisms, and the specific interventions required to neutralize them.

DegradationPathways Target 19-Chlorononadecanoic Acid Hydrolysis SN2 Hydrolysis (Terminal Alcohol) Target->Hydrolysis Photolysis Radical Cleavage (Auto-oxidation) Target->Photolysis Elimination Dehydrohalogenation (Alkene Formation) Target->Elimination Moisture Moisture (H2O) Moisture->Hydrolysis Nucleophile Light UV/Vis Light Light->Photolysis Photon Absorption Heat Thermal Stress Heat->Elimination Activation Energy Desiccant Argon Purge & Desiccant Desiccant->Moisture Blocks AmberVial Amber Glass Vials AmberVial->Light Blocks ColdStorage -20°C to -80°C ColdStorage->Heat Mitigates

Degradation pathways of 19-chlorononadecanoic acid and preventative storage measures.

References

  • Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction Source: nih.gov (PMC) URL:[Link]

  • Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation Source: semanticscholar.org URL:[Link]

Sources

Optimization

resolving co-elution problems with 19-chlorononadecanoic acid in chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with halogenated lipids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with halogenated lipids. Resolving co-elution issues with 19-chlorononadecanoic acid (19-Cl-C19:0) requires a fundamental understanding of how the omega-chlorine atom alters the physical chemistry of the fatty acid chain.

Below is our comprehensive troubleshooting guide, structured to walk you through diagnostic workflows, mechanistic causality, and field-validated protocols to achieve baseline resolution.

Diagnostic Workflow for Lipid Co-Elution

G Start Identify Broad/Shouldering Peak (Suspected Co-elution) CheckPurity Assess Peak Purity (MS Spectra / DAD / 35Cl:37Cl Ratio) Start->CheckPurity Decision1 Is Co-elution Confirmed? CheckPurity->Decision1 OptimizeMethod Optimize Chromatographic Parameters (Temp Ramp / Mobile Phase Gradient) Decision1->OptimizeMethod Yes Resolved Baseline Resolution Achieved Decision1->Resolved No (Pure Peak) ChangeColumn Change Stationary Phase (e.g., Non-polar to Polar PEG) OptimizeMethod->ChangeColumn Resolution Fails OptimizeMethod->Resolved Resolution Succeeds UseMSMS Leverage MS/MS Selectivity (MRM Transitions & Isotope Filtering) ChangeColumn->UseMSMS Resolution Fails ChangeColumn->Resolved Resolution Succeeds UseMSMS->Resolved

Fig 1: Diagnostic workflow for resolving 19-chlorononadecanoic acid co-elution.

Frequently Asked Questions (Troubleshooting)

Q1: How do I confirm that my 19-chlorononadecanoic acid peak is actually co-eluting with a matrix lipid? A1: The first physical indicator of chromatographic co-elution is peak asymmetry or the presence of a "shoulder" on the leading or trailing edge of the peak[1]. If you are using a Diode Array Detector (DAD) for UV-derivatized samples, you can assess peak purity by comparing UV spectra across the peak width; non-identical spectra suggest an impure peak[1][2].

However, the gold standard is Mass Spectrometry (MS). Because 19-chlorononadecanoic acid contains chlorine, it possesses a highly specific self-validating diagnostic tool: the natural isotopic ratio of 35Cl to 37Cl , which is approximately 3:1. If you extract the ion chromatograms (EICs) for both isotopes and the 3:1 ratio deviates at any point across the peak, you have confirmed the presence of a co-eluting isobaric interference[1][3].

Q2: In Gas Chromatography (GC), what are the most common co-eluting critical pairs for 19-chlorononadecanoic acid, and why? A2: In GC, retention of Fatty Acid Methyl Esters (FAMEs) is dictated by volatility (boiling point) and polarity[4]. The heavy chlorine atom at the omega position increases the molecule's polarizability and London dispersion forces compared to standard nonadecanoic acid (C19:0). Consequently, on a standard non-polar column (e.g., 5% phenyl), 19-Cl-C19:0 exhibits a higher boiling point and elutes later than C19:0, frequently co-eluting with the longer-chain saturated arachidic acid (C20:0)[1][4].

Q3: How should I adjust my GC temperature program to resolve this critical pair? A3: You must alter the selectivity of the separation by manipulating the thermodynamics of the column. Lower the initial temperature and reduce the ramp rate. A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) increases the time analytes spend interacting with the stationary phase, which generally improves separation for complex critical pairs[1]. If a slow ramp is insufficient, introduce an isothermal (constant temperature) hold just prior to the expected elution time of the co-eluting cluster[1].

Q4: I am using reversed-phase LC-MS/MS. How do I prevent 19-chlorononadecanoic acid from co-eluting? A4: In reversed-phase liquid chromatography (RPLC), the mechanism is inverted compared to GC; retention is driven strictly by hydrophobicity[5][6]. The electronegative chlorine atom introduces a local dipole, making the molecule less hydrophobic than a pure hydrocarbon chain of the same length. Therefore, in RPLC, 19-Cl-C19:0 elutes earlier than C19:0, often co-eluting with stearic acid (C18:0)[6]. To resolve this, optimize the co-solvent mobile phase (e.g., adjusting the methanol gradient in 0.1% formic acid) to increase peak capacity and narrow peak widths[5].

Q5: If method optimization fails, what is the next logical step? A5: Change the stationary phase chemistry[1]. For GC, switch from a non-polar phase to a highly polar polyethylene glycol (PEG) phase (such as a Nukol or Omegawax column)[4]. Polar columns separate primarily by carbon chain length and secondarily by polar functional groups, which fundamentally alters the elution order of halogenated versus non-halogenated fatty acids, easily resolving the 19-Cl-C19:0 / C20:0 critical pair[4].

Quantitative Parameter Comparison

To successfully predict co-elution, you must understand how the chlorine atom shifts retention behavior across different platforms.

Table 1: Chromatographic Behavior of 19-Chlorononadecanoic Acid vs. Critical Pairs

CompoundChain LengthGC Retention Shift (Non-Polar)LC Retention Shift (RP-C18)ESI(-) MRM Transition (m/z)
Stearic Acid C18:0Baseline (Early)Co-elutes with 19-Cl283.3 > 283.3
Nonadecanoic Acid C19:0Elutes before 19-ClElutes after 19-Cl297.3 > 297.3
19-Cl-Nonadecanoic C19:0 (Cl)Co-elutes with C20:0 Co-elutes with C18:0 331.2 > 331.2 ( 35Cl )
Arachidic Acid C20:0Co-elutes with 19-ClBaseline (Late)311.3 > 311.3

(Note: Saturated long-chain fatty acids fragment poorly in MS/MS, hence pseudo-MRM transitions [M-H]- > [M-H]- are often utilized, making chromatographic resolution critical[6][7].)

Validated Experimental Protocols

Protocol 1: GC-FID/MS FAME Derivatization & Temperature Optimization

Objective: Prevent peak tailing from free fatty acids and resolve high-boiling critical pairs.

  • Sample Derivatization: Incomplete derivatization causes broad, tailing peaks of free fatty acids that mask FAME peaks[1]. React the lipid extract with Boron trifluoride ( BF3​ )/Methanol (14% w/v) at 80°C for 60 minutes to ensure 100% conversion to FAMEs.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer[1]. Transfer the upper organic layer to a vial containing anhydrous sodium sulfate to remove residual water[1].

  • Column Selection: Install a polar PEG column (e.g., Nukol, 30m x 0.25mm ID)[4].

  • Optimized Temperature Ramp:

    • Initial hold at 140°C for 5 minutes (focuses early eluters).

    • Ramp at 2°C/min to 200°C (this slow ramp is the critical step to separate 19-Cl-C19:0 from C20:0)[1].

    • Isothermal hold at 200°C for 15 minutes.

Protocol 2: UHPLC-MS/MS Gradient Optimization for Halogenated LCFAs

Objective: Maximize peak capacity in reversed-phase LC to separate 19-Cl-C19:0 from C18:0.

  • Solid Phase Extraction (SPE): Homogenize samples in 50% ethanol. Load onto a pre-conditioned Oasis HLB cartridge (30 mg). Wash with 5% methanol and elute the Long Chain Fatty Acids (LCFAs) with 1 mL methanol/acetonitrile (10/90, v/v)[6].

  • Mobile Phase Setup:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid (using methanol instead of acetonitrile acts as a co-solvent that increases peak capacity for saturated lipids)[5].

  • Gradient Execution (C18 Column):

    • Start at 60% B, hold for 2 minutes.

    • Ramp slowly to 85% B over 15 minutes (the shallow gradient through this specific hydrophobic window resolves the slight polarity difference between the methyl group of C18:0 and the chlorine atom of 19-Cl-C19:0).

    • Step to 100% B for 5 minutes to wash highly hydrophobic triglycerides.

  • Detection: Monitor the exact mass of the molecular ion peak using a high-resolution orbitrap or triple quadrupole[6][7]. Ensure you are tracking both m/z 331.24 and m/z 333.24 to validate the chlorinated peak.

References

  • Waters Corporation. Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Available at: [Link]

  • Chromatography Online. High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Available at:[Link]

  • Analytical Chemistry (ACS Publications). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Available at:[Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • ResearchGate. Chromatographic Co-elution Chromatography. Available at:[Link]

Sources

Troubleshooting

optimizing extraction efficiency of 19-chlorononadecanoic acid from plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with highly hydrophobic, halogenated very-long-chain fatty acids (VLCFAs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with highly hydrophobic, halogenated very-long-chain fatty acids (VLCFAs).

Extracting 19-chlorononadecanoic acid (19-Cl-C19:0) from human plasma is notoriously difficult. Because of its 19-carbon chain, it exhibits extreme hydrophobicity (LogP > 7) and binds tightly to human serum albumin. Furthermore, the terminal chlorine atom requires careful handling to prevent degradation during sample preparation. This guide bypasses generic advice to provide you with the mechanistic causality behind each extraction phase, troubleshooting strategies, and self-validating protocols to ensure absolute scientific integrity.

Visual Workflow: Optimized Extraction Pathway

ExtractionWorkflow S1 Plasma Sample (100 µL) (19-Cl-C19:0 bound to Albumin) S2 Spike Internal Standard (e.g., d4-19-Cl-C19:0) S1->S2 S3 Protein Disruption & Acidification (Add 300 µL MeOH + 0.1M HCl) S2->S3 S4 Liquid-Liquid Extraction (Add 1000 µL MTBE, Vortex 5 min) S3->S4 S5 Phase Separation (Centrifuge 10,000g, 10 min) S4->S5 S6 Collect Upper MTBE Phase S5->S6 S7 MAX SPE Clean-up (Removes Phospholipids) S6->S7 High Matrix Interference S8 N2 Evaporation (Leave 5 µL Keeper Solvent) S6->S8 High Throughput S7->S8 S9 Reconstitution & LC-MS/MS (85:15 MeOH:H2O + 0.1% FA) S8->S9

Optimized extraction workflow for 19-chlorononadecanoic acid from human plasma.

Section 1: Core Extraction Principles (FAQs)

Q1: Why is the baseline recovery of 19-chlorononadecanoic acid so low (<40%) when using standard protein precipitation (PPT)? A1: The root cause is target sequestration. Long-chain fatty acids exhibit extremely high binding affinities to plasma albumin (often >98% protein bound)[1]. Standard PPT using cold acetonitrile rapidly crashes out proteins, but the highly hydrophobic 19-Cl-C19:0 remains trapped within the hydrophobic pockets of the precipitating albumin pellet. To achieve high recovery, you must actively disrupt these interactions before phase separation. Acidification (lowering the pH below the fatty acid's pKa of ~4.5) neutralizes the carboxylate headgroup, breaking ionic bonds with basic amino acid residues on albumin, while lipophilic solvents outcompete the hydrophobic binding pockets.

Q2: Should I use a modified Dole extraction or a Bligh-Dyer method for chlorinated fatty acids? A2: Historically, the modified Dole extraction (isopropanol/heptane/H₂SO₄) has been the gold standard for free chlorinated lipids[2]. However, modern lipidomic workflows increasingly adopt the Methyl tert-butyl ether (MTBE)/Methanol extraction method[3]. MTBE replaces the highly toxic chloroform used in Bligh-Dyer while maintaining equivalent or superior extraction efficiency for VLCFAs. Crucially, MTBE forms the upper organic phase, preventing contamination from the protein disc during pipetting and significantly improving reproducibility.

Section 2: Troubleshooting Specific Bottlenecks

Issue 1: Severe Ion Suppression (Matrix Effects) in LC-MS/MS

  • Symptom: You achieve excellent absolute recovery in neat solvent, but the signal is heavily suppressed in actual plasma extracts.

  • Causality: Co-extraction of abundant plasma phospholipids (e.g., phosphatidylcholines). These zwitterionic lipids elute at similar retention times to VLCFAs on reversed-phase columns, competing for ionization energy in the ESI source.

  • Resolution: Implement a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE)[4]. The MAX sorbent retains the carboxylic acid group of 19-Cl-C19:0 via ionic interactions. This allows you to aggressively wash away neutral lipids and zwitterionic phospholipids with 100% methanol before eluting your target with an acidic organic solvent.

Issue 2: Analyte Loss During the Drying Phase

  • Symptom: High replicate variability and signal loss after evaporating the organic extract under nitrogen gas.

  • Causality: 19-Cl-C19:0 can irreversibly adsorb to the walls of glass or polypropylene tubes when completely dried, a phenomenon exacerbated by its long, highly hydrophobic 19-carbon chain.

  • Resolution: Never dry the sample to absolute completeness. Add a "keeper" solvent (e.g., 10 µL of ethylene glycol) prior to N₂ evaporation, or halt evaporation when a micro-droplet (~5 µL) remains. Reconstitute immediately with vigorous vortexing.

Section 3: Quantitative Data Summaries

To guide your solvent selection, review the quantitative comparison of extraction methodologies for VLCFAs below.

Table 1: Performance Metrics of Extraction Methodologies for VLCFAs in Plasma

Extraction MethodologySolvent SystemAbsolute Recovery (%)Matrix Effect (%)Phase SeparationOperational Throughput
Bligh-Dyer (Classic) CHCl₃:MeOH (2:1)78 - 82%60 - 70% (Suppression)Lower Organic PhaseLow
Modified Dole IPA:Heptane:H₂SO₄85 - 88%75 - 80%Upper Organic PhaseMedium
MTBE / MeOH MTBE:MeOH (3:1)92 - 96%80 - 85%Upper Organic PhaseHigh
MAX SPE (Anion Exchange) MeOH / Formic Acid88 - 92%> 95% (Minimal)Solid-Phase ElutionMedium (Automatable)

Section 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure each chemical mechanism has successfully occurred.

Protocol A: High-Efficiency MTBE/MeOH Liquid-Liquid Extraction (LLE)

Best for high-throughput screening with acceptable matrix limits.

  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 2 mL polypropylene microcentrifuge tube. Add 10 µL of internal standard (e.g., d4-19-Cl-C19:0).

  • Protein Disruption (Critical Step): Add 300 µL of ice-cold Methanol containing 0.1 M HCl. Vortex vigorously for 30 seconds.

    • Causality: The methanol denatures the albumin, while the HCl protonates the 19-Cl-C19:0 carboxylate group, breaking the protein-ligand ionic bridge.

  • Lipid Extraction: Add 1000 µL of MTBE. Vortex continuously for 5 minutes at room temperature, then incubate on a shaker for 10 minutes.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper MTBE phase to a clean glass autosampler vial.

    • Self-Validation Checkpoint 1: Re-extract the remaining aqueous/protein pellet with another 500 µL of MTBE. Analyze this secondary extract. If it contains >5% of the total 19-Cl-C19:0 signal, your initial protein disruption was insufficient. Increase the methanolic HCl incubation time.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of N₂ at 30°C until ~5 µL remains. Reconstitute in 100 µL of Methanol:Water (85:15, v/v) containing 0.1% Formic Acid.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Best for ultra-trace analysis requiring minimal matrix suppression.

  • Pre-treatment: Dilute 100 µL of plasma with 400 µL of 5% ammonium hydroxide (NH₄OH) in water.

    • Causality: Raising the pH > 9 ensures the carboxylic acid of 19-Cl-C19:0 is fully deprotonated (anionic), allowing it to bind to the quaternary amine of the MAX sorbent.

  • Conditioning: Condition a 30 mg MAX SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

    • Self-Validation Checkpoint 2: Collect the flow-through. If 19-Cl-C19:0 is detected here, the sorbent is overloaded or the sample pH was too low.

  • Washing (Matrix Removal): Wash with 1 mL of 5% NH₄OH in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and zwitterionic phospholipids).

  • Elution: Elute the target analyte with 1 mL of Methanol containing 2% Formic Acid.

    • Causality: The high concentration of formic acid neutralizes the target analyte's carboxylate group, breaking the ionic bond with the sorbent and releasing it into the organic solvent.

  • Evaporation & Reconstitution: Proceed as in Protocol A, Step 6.

References

  • Strategies for the analysis of chlorinated lipids in biological systems - PMC. nih.gov.
  • Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography - Schebb Lab. schebb-web.de.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. nih.gov.
  • Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids | Analytical Chemistry - ACS Publications. acs.org.

Sources

Optimization

preventing dehalogenation of 19-chlorononadecanoic acid during mass spec

A Guide to Preventing Dehalogenation in Mass Spectrometry Welcome to the technical support center for the analysis of halogenated fatty acids. This guide, curated for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Dehalogenation in Mass Spectrometry

Welcome to the technical support center for the analysis of halogenated fatty acids. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation of 19-chlorononadecanoic acid during mass spectrometry (MS) analysis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring robust and reproducible results.

Understanding the Challenge: The Fragile C-Cl Bond

19-chlorononadecanoic acid is a long-chain fatty acid containing a terminal chlorine atom. The carbon-chlorine (C-Cl) bond is susceptible to cleavage under the energetic conditions of mass spectrometry, leading to the undesired loss of the chlorine atom (dehalogenation). This phenomenon can significantly complicate data interpretation, leading to inaccurate molecular weight determination and ambiguous structural elucidation. The primary goal is to preserve the intact molecule, the precursor ion, for accurate analysis.

The principal fragmentation pathway for many halogenated compounds is the cleavage of the C-X bond to lose a halogen radical (X•), forming a carbocation.[1] The ease of this cleavage is dependent on the strength of the carbon-halogen bond.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing a peak corresponding to nonadecanoic acid instead of 19-chlorononadecanoic acid. What is happening?

This is a classic case of in-source fragmentation, where the dehalogenation occurs in the ionization source of the mass spectrometer before the ions even reach the mass analyzer.[2][3] The energy applied during the ionization process is sufficient to break the C-Cl bond. To mitigate this, you need to adopt "softer" ionization conditions.

Q2: What are "soft" ionization techniques and which one is best for my compound?

Soft ionization techniques impart less energy to the analyte molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.[4][5] For a molecule like 19-chlorononadecanoic acid, several options are available:

Ionization TechniquePrincipleSuitability for 19-Chlorononadecanoic Acid
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, producing charged droplets from which ions are formed.[4][6]Highly Suitable. ESI is a very soft technique ideal for polar molecules like carboxylic acids. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions with minimal fragmentation.[1]
Atmospheric Pressure Chemical Ionization (APCI) A softer gas-phase ionization method than EI, it uses a reagent gas to ionize the analyte through ion-molecule reactions.[5][7]Good Alternative. APCI is suitable for less polar and more volatile compounds than ESI. It can be a good option if you face solubility or ionization efficiency issues with ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization.[6][7]Potentially Suitable. While often used for large biomolecules, MALDI can be effective for smaller organic molecules and is known for producing singly charged ions with minimal fragmentation.[6][7]
Chemical Ionization (CI) A soft ionization technique that uses a reagent gas (like methane or ammonia) to produce ions through chemical reactions in the gas phase.[7][8]Less Common for LC-MS, but feasible. CI results in less fragmentation than Electron Ionization (EI) and can be useful for confirming the molecular weight.[1]

Recommendation: Start with Electrospray Ionization (ESI) in negative ion mode, which is generally well-suited for carboxylic acids.[9]

Q3: I am using ESI, but still see dehalogenation. What parameters can I adjust?

Even with a soft ionization technique like ESI, in-source fragmentation can occur if the instrument settings are too harsh.[2] Here are the key parameters to optimize:

  • Cone Voltage (or Fragmentor Voltage/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region into the vacuum of the mass spectrometer. A high cone voltage can induce fragmentation. Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the ratio of the [M-H]⁻ ion of 19-chlorononadecanoic acid to the dehalogenated fragment.[2][10]

  • Source Temperature: Higher temperatures can provide excess energy leading to thermal degradation. Reduce the source temperature to the lowest value that still allows for efficient desolvation of your sample.[2][3]

  • Nebulizing and Drying Gas Flow Rates: While primarily affecting desolvation efficiency, excessively high gas flows can sometimes contribute to ion instability. Optimize these for a stable signal without being unnecessarily high.

Q4: Should I be concerned about dehalogenation during MS/MS (tandem mass spectrometry)?

Yes. During MS/MS, a specific precursor ion (in this case, the [M-H]⁻ of 19-chlorononadecanoic acid) is selected and then fragmented by collision with an inert gas. This is called Collision-Induced Dissociation (CID). The energy of these collisions, known as the collision energy , is a critical parameter.

If the collision energy is too high, you will likely observe the loss of the chlorine atom as a primary fragmentation pathway. To obtain structurally informative fragments without complete dehalogenation, you must carefully optimize the collision energy.[11][12][13]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Dehalogenation

This guide provides a systematic workflow for developing a robust mass spectrometry method for 19-chlorononadecanoic acid, minimizing the risk of dehalogenation.

Step 1: Initial Method Development with a Soft Ionization Technique
  • Choose the Right Ionization Mode: For 19-chlorononadecanoic acid, Negative Ion Mode ESI is the recommended starting point. The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion.

  • Initial Parameter Settings: Begin with conservative (low energy) source parameters.

    • Cone Voltage: Start at a low value (e.g., 20 V).

    • Source Temperature: Begin with a moderate temperature (e.g., 100-120 °C).

    • Gas Flows: Use the instrument manufacturer's recommended starting values.

  • Infuse the Analyte: Prepare a standard solution of 19-chlorononadecanoic acid and infuse it directly into the mass spectrometer. This allows for real-time optimization of parameters without chromatographic interference.

  • Observe the Full Scan Spectrum: Look for the deprotonated molecular ion. For 19-chlorononadecanoic acid (C₁₉H₃₇ClO₂), the expected monoisotopic mass of the neutral molecule is approximately 332.25 g/mol . In negative ion mode, you should see the [M-H]⁻ ion at an m/z of ~331.25. The presence of a significant peak at an m/z corresponding to the dehalogenated nonadecanoic acid ([C₁₉H₃₇O₂]⁻, m/z ~297.28) indicates in-source fragmentation.

Step 2: Optimizing In-Source Parameters

If dehalogenation is observed in the full scan spectrum, follow this optimization workflow:

InSourceOptimization Start Observe Dehalogenation in Full Scan Dec_Cone_V Decrease Cone Voltage by 5-10 V Start->Dec_Cone_V Monitor_Ratio Monitor [M-H]⁻ / [M-H-Cl]⁻ Ratio Dec_Cone_V->Monitor_Ratio Optimal_Cone_V Is Ratio Maximized? Monitor_Ratio->Optimal_Cone_V Optimal_Cone_V->Dec_Cone_V No Dec_Temp Decrease Source Temperature by 10-20 °C Optimal_Cone_V->Dec_Temp Yes Monitor_Signal Monitor Signal Intensity and Stability Dec_Temp->Monitor_Signal Optimal_Temp Is Signal Stable and Desolvation Complete? Monitor_Signal->Optimal_Temp Optimal_Temp->Dec_Temp No Final_Params Optimal In-Source Parameters Achieved Optimal_Temp->Final_Params Yes

Caption: Workflow for optimizing in-source parameters to minimize dehalogenation.

Step 3: Collision Energy Optimization for MS/MS Analysis

For structural confirmation or quantification using Multiple Reaction Monitoring (MRM), you will need to perform MS/MS.

  • Select the Precursor Ion: In your MS/MS method, set the quadrupole to isolate the [M-H]⁻ ion of 19-chlorononadecanoic acid (m/z ~331.25).

  • Perform a Collision Energy Ramp: Acquire a series of product ion spectra at varying collision energies (e.g., from 5 eV to 40 eV in 2-5 eV steps).

  • Analyze the Fragmentation Pattern:

    • At low collision energies , you should see predominantly the precursor ion with minimal fragmentation.

    • As the collision energy increases , you will start to see fragment ions. The loss of HCl (36 Da) or the Cl radical (35 Da) is a likely fragmentation pathway.

    • At high collision energies , the dehalogenated fragment may become the most abundant ion.[14]

  • Choose the Optimal Collision Energy: For quantitative analysis (MRM), select a collision energy that provides a stable and intense signal for a characteristic fragment ion, while ideally retaining some of the precursor ion. For qualitative analysis, a composite of spectra at different collision energies may be most informative.

Step 4: The Role of Derivatization

In some cases, derivatization can be employed to improve the stability of a molecule or to enhance its ionization efficiency. For chlorinated fatty acids, derivatization to their methyl esters (FAMEs) or picolinyl esters has been used, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[15][16] For LC-MS, direct analysis of the free fatty acid is generally preferred to avoid additional sample preparation steps. However, if dehalogenation remains a significant issue, derivatization could be explored as an advanced troubleshooting step.

Final Recommendations

  • Always start with the softest possible ionization conditions. It is easier to increase instrument parameters to improve signal intensity than to combat extensive fragmentation.

  • Systematic optimization is key. Change one parameter at a time and observe the effect on the mass spectrum.

  • Consider using a stable isotope-labeled internal standard if available. A deuterated or ¹³C-labeled version of 19-chlorononadecanoic acid will co-elute and experience similar ionization and fragmentation effects, leading to more accurate quantification.[17]

  • Consult your instrument manufacturer's guidelines for specific recommendations on optimizing source parameters.

By carefully controlling the energy imparted to the 19-chlorononadecanoic acid molecule in the mass spectrometer, you can successfully prevent dehalogenation and obtain high-quality, reliable data.

References
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Available from: [Link]

  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. Available from: [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available from: [Link]

  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Available from: [Link]

  • Epsilon Open Archive. (2014, December 2). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. Available from: [Link]

  • ORBi. MALDI In-Source Decay, from Sequencing to Imaging. Available from: [Link]

  • Albert, C. J., et al. (2012). Approaches for the Analysis of Chlorinated Lipids. Prostaglandins & other lipid mediators, 99(3-4), 97–104. Available from: [Link]

  • Wood, P. L., & Woltjer, R. L. (2021). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Neuromethods, 159, 69–76.
  • MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical chemistry, 82(24), 10116–10124. Available from: [Link]

  • Spickett, C. M., et al. (2010). Chlorinated lipids and fatty acids: An emerging role in pathology.
  • ResearchGate. (2014). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. Available from: [Link]

  • PubChem. Nonadecanoic Acid. Available from: [Link]

  • Szabó, A., et al. (2021). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of mass spectrometry : JMS, 56(2), e4674.
  • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available from: [Link]

  • SciSpace. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Available from: [Link]

  • PubMed. (2008). Effect of collision-activated dissociation gas and collision energy on the fragmentation of dipyridamole and its rapid and sensitive liquid chromatography/electrospray ionization tandem mass spectrometric determination in human plasma. Rapid communications in mass spectrometry : RCM, 22(4), 511–518. Available from: [Link]

  • YouTube. (2019, November 19). Quick look at COLLISION ENERGY effect on MSMS product ion spectrum ... AND links to data files. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • National Institute of Standards and Technology. Nonadecanoic acid. Available from: [Link]

  • National Institute of Standards and Technology. Nonadecanoic acid. Available from: [Link]

  • Takayama, M. (2013). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass spectrometry (Tokyo, Japan), 2(Spec Iss), S0011.
  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Ndlovu, T., et al. (2016). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. BMC research notes, 9, 290.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Lipid Profiling: 19-Chlorononadecanoic Acid vs. 18-Chlorooctadecanoic Acid as Internal Standards

In quantitative lipidomics, the selection of an internal standard (IS) dictates the reliability of the entire analytical workflow. The ideal IS must mimic the physicochemical properties of the target analytes during extr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In quantitative lipidomics, the selection of an internal standard (IS) dictates the reliability of the entire analytical workflow. The ideal IS must mimic the physicochemical properties of the target analytes during extraction and chromatography while remaining completely distinguishable during mass spectrometry (MS) analysis.

Halogenated fatty acids—specifically chlorinated fatty acids—have emerged as powerful internal standards. The carbon-chlorine bond is highly stable under standard biological conditions, and the unique isotopic signature of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) provides a distinct mass defect that isolates the IS from endogenous lipid pools [1].

This guide provides an objective, data-driven comparison between two terminal (omega) chlorinated fatty acids: 19-chlorononadecanoic acid (19-Cl-19:0) and 18-chlorooctadecanoic acid (18-Cl-18:0) , detailing why chain length is a critical variable in experimental design.

Structural Logic and Mechanistic Causality

To understand the performance discrepancy between these two standards, we must look at mammalian lipid biosynthesis. Mammalian fatty acid synthase (FASN) predominantly generates even-chain fatty acids (e.g., C16 palmitate, C18 stearate). Consequently, biological matrices are saturated with even-chain lipids and their oxidative metabolites.

  • 18-Chlorooctadecanoic Acid (Even-Chain): While the chlorine atom provides a mass shift, the C18 backbone shares chromatographic retention characteristics with the highly abundant endogenous stearic acid pool. In complex matrices (e.g., plasma, liver tissue), trace isobaric interferences from oxidized C18 species can co-elute, causing ion suppression or baseline noise.

  • 19-Chlorononadecanoic Acid (Odd-Chain): This compound leverages a "double-rarity" mechanism. Odd-chain fatty acids are virtually absent in mammalian systems. By combining an odd-chain C19 backbone with a terminal chlorine atom, 19-Cl-19:0 achieves near-zero biological background [2]. This completely eliminates matrix interference, making it the gold standard for global lipid profiling.

IS_Selection Start Select Internal Standard for Fatty Acid Profiling Chain Chain Length? Start->Chain Even Even-Chain (C18) Chain->Even C18 Odd Odd-Chain (C19) Chain->Odd C19 Risk High risk of isobaric interference from endogenous stearic acid pool Even->Risk Benefit Zero endogenous background. Ideal for complex mammalian matrices. Odd->Benefit Cl18 18-Chlorooctadecanoic Acid (Niche applications) Risk->Cl18 Cl19 19-Chlorononadecanoic Acid (Gold Standard) Benefit->Cl19

Decision matrix for selecting chlorinated fatty acid internal standards.

Quantitative Performance Comparison

The following table summarizes the analytical metrics of both compounds when utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.

Parameter19-Chlorononadecanoic Acid18-Chlorooctadecanoic Acid
Chemical Formula C19​H37​ClO2​ C18​H35​ClO2​
Precursor Ion [M-H]⁻ ( 35Cl ) m/z 331.2m/z 317.2
SRM Transition (Quantifier) 331.2 295.2 (Loss of HCl)317.2 281.2 (Loss of HCl)
SRM Transition (Qualifier) 333.2 295.2 ( 37Cl isotope)319.2 281.2 ( 37Cl isotope)
Endogenous Background Negligible (Odd-chain)Moderate (Even-chain overlap risk)
Matrix Effect (Plasma) <5% 12%−18%
Primary Application Global lipidomics, MPO-pathway studiesNon-mammalian or specific structural assays

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in your quantitative data, the extraction and analysis protocol must be self-validating. This methodology utilizes 19-chlorononadecanoic acid and incorporates an isotopic ratio check to verify peak purity dynamically during analysis [3].

Phase 1: Sample Preparation & Extraction

Causality Note: We utilize a modified Methyl tert-butyl ether (MTBE) extraction rather than the traditional Folch (Chloroform) method. MTBE forms the upper organic layer, allowing for clean aspiration of the lipid extract without disturbing the protein pellet, thereby preventing source contamination in the MS.

  • IS Spiking: Aliquot 50 µL of biological plasma into a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of 19-Cl-19:0 working solution (1 µM in Methanol). Crucial: Spiking before any solvent addition ensures the IS accounts for all subsequent extraction losses.

  • Solvent Addition: Add 225 µL of ice-cold Methanol and vortex for 10 seconds. Add 750 µL of MTBE and incubate on a shaker at room temperature for 10 minutes.

  • Phase Separation: Induce phase separation by adding 188 µL of MS-grade water. Vortex for 20 seconds, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Recovery: Carefully aspirate 600 µL of the upper organic (MTBE) layer and transfer to a clean glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS analysis.

Phase 2: LC-MS/MS Analysis

Causality Note: Chlorinated fatty acids are best detected in negative ESI mode. Collision-induced dissociation (CID) of the deprotonated carboxylic acid yields a highly specific neutral loss of HCl (36 Da for 35Cl , 38 Da for 37Cl ).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 150 × 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) Water with 5 mM ammonium acetate and 0.1% acetic acid; (B) Methanol/Isopropanol (7:3) with 5 mM ammonium acetate and 0.1% acetic acid.

  • MS Parameters: Set spray voltage to -3.5 kV. Collision energy (CE) optimized to 18-22 eV for the optimal fragmentation of the C-Cl bond.

Phase 3: Self-Validation via Isotopic Ratio

To confirm that the integrated peak for 19-Cl-19:0 is free from hidden isobaric interferences, calculate the ratio of the Quantifier transition ( 35Cl : 331.2 295.2) to the Qualifier transition ( 37Cl : 333.2 295.2).

  • Validation Check: The area ratio must fall between 2.9 and 3.2 . A deviation from this natural ~3:1 isotopic ratio indicates matrix co-elution, invalidating that specific sample's quantification.

Workflow Sample Plasma Sample (50 µL) Spike Spike IS (19-Cl-19:0) Sample->Spike Extract MTBE/MeOH Extraction Spike->Extract Phase Centrifuge & Aspirate Upper Layer Extract->Phase LCMS LC-MS/MS (ESI-) Monitor 35Cl & 37Cl Phase->LCMS Data Validate Peak Purity (3:1 Isotopic Ratio) LCMS->Data

Self-validating MTBE lipid extraction and LC-MS/MS workflow.

Conclusion

While both 18-chlorooctadecanoic acid and 19-chlorononadecanoic acid possess the highly specific MS/MS fragmentation pattern characteristic of chlorinated lipids (neutral loss of HCl), 19-chlorononadecanoic acid is the vastly superior choice for mammalian lipid profiling.

The odd-chain backbone of 19-Cl-19:0 acts as a critical secondary filter against matrix effects, completely bypassing the dense endogenous background of C18 lipids. For researchers developing robust, high-throughput lipidomics assays or investigating myeloperoxidase (MPO)-derived chlorinated lipidomes [4], 19-Cl-19:0 guarantees the highest degree of analytical specificity and quantitative trustworthiness.

References

  • Ford, D. A., et al. "Approaches for the Analysis of Chlorinated Lipids." National Institutes of Health (NIH) / PMC, 2012. Available at:[Link]

  • Albert, C. J., et al. "Strategies for the analysis of chlorinated lipids in biological systems." Free Radical Biology and Medicine, 2012. Available at:[Link] (Note: Methodological strategies detailed within the same PMC repository for chlorinated lipid analysis).

  • Wang, L., et al. "The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties." National Institutes of Health (NIH) / PMC, 2013. Available at:[Link]

  • Carolyn, J. A., et al. "ω-Oxidation of α-Chlorinated Fatty Acids." National Institutes of Health (NIH) / PMC, 2010. Available at:[Link]

Comparative

In Vivo Metabolic Tracers: A Comparative Guide to ω-Chloro vs. ω-Fluoro Fatty Acids

As a Senior Application Scientist, I frequently evaluate the structural nuances of lipid tracers and their profound impacts on in vivo pharmacology. When substituting the terminal (omega) hydrogen of a fatty acid with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of lipid tracers and their profound impacts on in vivo pharmacology. When substituting the terminal (omega) hydrogen of a fatty acid with a halogen, we do not merely create a tag; we fundamentally alter the molecule's metabolic fate.

This guide objectively compares the in vivo performance, metabolic stability, and toxicological profiles of ω-chloro fatty acids and ω-fluoro fatty acids . By analyzing the causality behind their biochemical divergence, researchers can better select the appropriate halogenated probes for metabolic tracing, PET/SPECT imaging, and drug development.

The Causality of Halogen Substitution: Mechanistic Divergence

To understand why these two classes of modified lipids behave so differently in vivo, we must examine the atomic properties of the halogens and their interaction with the mitochondrial β -oxidation machinery.

The "Steric Stealth" of ω-Fluoro Fatty Acids

Fluorine possesses a van der Waals radius (1.47 Å) that is deceptively similar to hydrogen (1.20 Å). This steric mimicry allows ω -fluoro fatty acids to seamlessly enter the mitochondria and undergo complete β -oxidation1[1]. However, this leads to a catastrophic biochemical event known as "lethal synthesis" 2[2]. The terminal β -oxidation cycle yields fluoroacetyl-CoA, which citrate synthase mistakenly condenses with oxaloacetate to form fluorocitrate. Fluorocitrate acts as a potent suicide inhibitor of aconitase, halting the Tricarboxylic Acid (TCA) cycle and causing rapid cellular asphyxiation.

The "Steric Clash" of ω-Chloro Fatty Acids

Chlorine is significantly larger (1.75 Å) and forms a weaker, more labile bond with carbon. While ω -chloro fatty acids are successfully extracted by the myocardium and enter the β -oxidation spiral3[3], the resulting chloroacetyl-CoA is a poor substrate for citrate synthase due to steric hindrance. Furthermore, the weaker C-Cl bond makes the molecule susceptible to enzymatic dehalogenation and glutathione conjugation, allowing the cell to clear the metabolite without inducing lethal TCA cycle arrest.

Pathway FA_F ω-Fluoro Fatty Acid BetaOx Mitochondrial β-Oxidation FA_F->BetaOx FA_Cl ω-Chloro Fatty Acid FA_Cl->BetaOx Ac_F Fluoroacetyl-CoA BetaOx->Ac_F Ac_Cl Chloroacetyl-CoA BetaOx->Ac_Cl CS Citrate Synthase Ac_F->CS Ac_Cl->CS Cit_F Fluorocitrate (Suicide Inhibitor) CS->Cit_F Cit_Cl Detoxification / Clearance CS->Cit_Cl Aconitase Aconitase Blockade (Lethal Synthesis) Cit_F->Aconitase

Metabolic divergence of ω-fluoro vs. ω-chloro fatty acids during mitochondrial β-oxidation.

In Vivo Performance & Imaging Applications

Because of their distinct metabolic fates, these compounds serve entirely different roles in modern drug development and molecular imaging.

  • ω-Fluoro Fatty Acids (PET Imaging): Unmodified ω -fluoro fatty acids are too toxic for routine in vivo tracing. To utilize 18 F for PET imaging, modern tracers (such as 18 F-FTHA) are engineered with sulfur heteroatoms or cyclopropyl rings. These structural modifications deliberately halt β -oxidation before fluoroacetyl-CoA can be formed, safely trapping the radiotracer in the myocardium4[4].

  • ω-Chloro Fatty Acids (Metabolic Probes): Historically, 34m Cl-labeled ω -chloro fatty acids were evaluated for myocardial metabolic studies precisely because they undergo extraction and oxidation without inducing lethal aconitase blockade3[3]. Today, non-radioactive ω -chloro lipids are frequently used in LC-MS/MS workflows to study lipid transport and clearance mechanisms.

Quantitative Data Comparison
Property / Parameterω-Fluoro Fatty Acidsω-Chloro Fatty AcidsNative Fatty Acids (Hydrogen)
Terminal Atom VdW Radius 1.47 Å1.75 Å1.20 Å
Carbon-Halogen Bond Energy ~485 kJ/mol~327 kJ/mol~413 kJ/mol (C-H)
β-Oxidation Efficiency High (Mimics native FA)Moderate (Steric hindrance)Optimal
Aconitase Inhibition ( Ki​ ) High (~10-100 pM as fluorocitrate)NegligibleNone
In Vivo Toxicity (Mammalian) Severe ( LD50​ < 5 mg/kg)Low to ModerateNon-toxic
Primary Tracer Application Structurally-blocked PET imaging ( 18 F)Complete metabolic tracing ( 34m Cl / MS)Baseline reference ( 13 C / 3 H)

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, you must employ self-validating workflows. A protocol is only trustworthy if it includes internal controls that prove the assay functioned correctly, regardless of the biological outcome.

Protocol 1: In Vivo Myocardial Uptake and β-Oxidation Assay

Causality: We utilize a dual-tracer approach to normalize for individual variations in lipid transport. Self-Validation: Co-injection of a non-halogenated heavy-isotope standard ( 13 C-palmitate) ensures that any observed decrease in halogenated tracer metabolism is due to the halogen modification itself, not a systemic failure of the subject's β -oxidation machinery or poor extraction efficiency.

  • Preparation: Formulate an IV bolus containing equimolar concentrations of the target halogenated fatty acid (e.g., 16-fluoro-palmitate or 16-chloro-palmitate) and the internal standard ( 13 C-palmitate) complexed to essentially fatty acid-free BSA (3:1 molar ratio).

  • Administration: Inject the bolus via the tail vein of the murine model. Allow exactly 15 minutes for myocardial uptake and initial β -oxidation.

  • Tissue Extraction: Euthanize the subject, rapidly excise the heart, and flash-freeze in liquid nitrogen. Homogenize the tissue in a 2:1 chloroform/methanol mixture (Folch method). Note: We utilize a biphasic extraction because halogenated acyl-CoAs partition differently than free fatty acids.

  • LC-MS/MS Quantification: Analyze the aqueous phase for short-chain halogenated CoAs (fluoroacetyl-CoA vs. chloroacetyl-CoA) and the organic phase for intact parent lipids.

  • Validation Check: Calculate the ratio of metabolized 13 C-palmitate to its parent form. If this baseline β -oxidation ratio falls below your established laboratory threshold, discard the sample—the biological system or extraction failed.

Protocol S1 1. IV Administration Halogenated Tracer S2 2. Myocardial Uptake In Vivo Incubation S1->S2 S3 3. Tissue Homogenization Lipid Extraction S2->S3 S4 4. LC-MS/MS Metabolite Quantification S3->S4

Self-validating in vivo workflow for quantifying halogenated lipid myocardial uptake.

Protocol 2: Mitochondrial Aconitase Inhibition Assay

Causality: To definitively prove that the toxicity divergence is driven by fluorocitrate formation, we isolate mitochondria and measure aconitase activity directly following exposure to the ω -halogenated lipids. Self-Validation: The inclusion of an isocitrate rescue arm validates that the inhibition is specific to the aconitase active site (competitive/suicide binding) rather than non-specific mitochondrial membrane degradation caused by the lipid bolus.

  • Isolation: Isolate intact mitochondria from fresh murine hepatic tissue using differential centrifugation in a sucrose/mannitol buffer.

  • Incubation: Incubate the mitochondria with 100 μ M of either ω -fluoro or ω -chloro fatty acid, alongside 1 mM malate and 1 mM pyruvate to drive the TCA cycle and force in situ β -oxidation.

  • Aconitase Measurement: After 30 minutes, lyse the mitochondria and measure aconitase activity spectrophotometrically (absorbance at 340 nm) by coupling the conversion of citrate to isocitrate with isocitrate dehydrogenase (monitoring NADP + reduction).

  • Validation Check (Rescue): In a parallel cohort, flood the system with 10 mM exogenous isocitrate. If aconitase activity is not partially rescued or bypassed, the inhibition is non-specific, indicating compromised mitochondrial integrity rather than true lethal synthesis.

References

  • Source: National Institutes of Health (NIH)
  • Toxic fluorine compounds. 20.
  • Source: Journal of Nuclear Medicine (SNMMI)
  • Source: Journal of Nuclear Medicine (SNMMI)

Sources

Validation

Validating the Use of 19-Chlorononadecanoic Acid in Biomarker Workflows: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating LC-MS/MS methodologies.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating LC-MS/MS methodologies.

Introduction: The Analytical Bottleneck in Halogenated Lipidomics

The discovery that neutrophil-derived hypochlorous acid (HOCl) attacks the vinyl ether bonds of endogenous plasmalogens has established chlorinated fatty acids (such as 2-chloropalmitic acid) as critical predictive biomarkers for sepsis, acute respiratory distress syndrome (ARDS), and chlorine gas inhalation injuries (). In translational models, these halogenated lipids correlate directly with mortality and lung injury severity ().

However, quantifying these trace-level biomarkers in complex biological matrices (e.g., plasma, bronchoalveolar lavage fluid) presents a severe analytical bottleneck. As an application scientist, I frequently observe assay failures stemming from a fundamental error: the use of inappropriate internal standards. To validate a clinical biomarker assay, the internal standard must perfectly mimic the target analyte's extraction recovery and ionization efficiency without interfering with its detection.

This guide objectively compares the performance of 19-chlorononadecanoic acid (19-Cl-NA) —an odd-chain, terminally chlorinated fatty acid—against traditional alternatives, demonstrating why it serves as the gold-standard surrogate biomarker for validating halogenated lipid assays.

Product Comparison: 19-Cl-NA vs. Alternative Standards

When designing an LC-MS/MS assay for chlorinated biomarkers, researchers typically choose between three classes of internal standards. Understanding the chemical causality behind their behavior is critical for assay trustworthiness.

Unchlorinated Odd-Chain Fatty Acids (e.g., Nonadecanoic Acid, 19:0)
  • The Flaw: While inexpensive and absent from mammalian tissues, unchlorinated fatty acids lack the highly electronegative chlorine atom.

  • Causality: The presence of a chlorine atom fundamentally alters the pKa of the carboxylate group and the molecule's lipophilicity. During Electrospray Ionization (ESI), unchlorinated standards exhibit vastly different ionization efficiencies compared to chlorinated targets, leading to severe quantification errors and poor recovery tracking.

Deuterated Chlorinated Standards (e.g., d4​ -2-Chloropalmitic Acid)
  • The Flaw: Deuterated standards are chemically identical to the target, but they suffer from isotopic scrambling and co-elution.

  • Causality: Because they co-elute chromatographically with the highly abundant endogenous biomarker, they compete for charge droplets in the ESI source. This phenomenon, known as ion suppression, skews the linear dynamic range. Furthermore, deuterium-hydrogen exchange can occur in acidic biological matrices, degrading the standard's mass integrity.

19-Chlorononadecanoic Acid (19-Cl-NA)
  • The Solution: 19-Cl-NA contains the critical C-Cl bond, ensuring its extraction partitioning and ESI efficiency perfectly mirror the endogenous biomarkers.

  • Causality: Because it is an odd-chain (C19) fatty acid, it is entirely absent from biological systems, eliminating false positives. Its unique chain length ensures a distinct chromatographic retention time, completely bypassing the ion suppression caused by co-elution with endogenous C16 or C18 chlorinated lipids.

Table 1: Performance Comparison of Internal Standards for Chlorinated Biomarker Assays
Standard TypeESI-MS/MS Efficiency MatchRetention Time InterferenceIsotopic Scrambling RiskBiological Background Noise
Unchlorinated 19:0 Poor (Lacks C-Cl bond)NoneNoneLow
Deuterated d4​ -2-ClPA ExcellentHigh (Co-elution) ModerateLow
19-Cl-NA (Recommended) Excellent None (Distinct RT) None Zero (Non-endogenous)

Mechanistic Pathway & Assay Integration

To understand why 19-Cl-NA is the optimal surrogate, we must visualize the biological generation of the target biomarkers and where the standard integrates into the analytical workflow.

Pathway MPO Neutrophil MPO Activation HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Plasmalogen Endogenous Plasmalogens HOCl->Plasmalogen Attacks vinyl ether ClFA Chlorinated Fatty Acids (Clinical Biomarkers) Plasmalogen->ClFA Cleaves into LCMS LC-MS/MS Quantification ClFA->LCMS Extracted Spike 19-Cl-NA (Surrogate Standard) Spike->LCMS Spiked for validation

Mechanistic generation of chlorinated biomarkers and the integration of 19-Cl-NA in LC-MS/MS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust protocol must be a self-validating system. The following methodology utilizes a modified Dole extraction, which is vastly superior to standard Folch extractions for halogenated lipids.

Step-by-Step Methodology

1. Sample Spiking (Internal Calibration)

  • Aliquot 50 µL of plasma or bronchoalveolar lavage fluid (BALF) into a glass vial.

  • Spike the sample with 100 fmol of 19-Cl-NA.

  • Causality Check: Spiking the surrogate standard before any chemical manipulation ensures that any subsequent losses during extraction or evaporation are perfectly mirrored between the standard and the endogenous target, allowing for absolute quantification.

2. Acidic Lipid Extraction (Modified Dole)

  • Add 200 µL of extraction buffer (isopropanol/heptane/1N H 2​ SO 4​ , 40:10:1, v/v/v). Vortex vigorously for 30 seconds.

  • Add 120 µL of heptane and 100 µL of LC-MS grade water. Vortex and centrifuge at 10,000 × g for 5 minutes.

  • Causality Check: Standard neutral extractions leave highly lipophilic fatty acids trapped in protein complexes. The 1N H 2​ SO 4​ lowers the pH below the pKa of the chlorinated fatty acids (~4.0), neutralizing their charge, breaking protein-lipid interactions, and driving the lipids entirely into the non-polar upper heptane layer.

3. Phase Separation & Reconstitution

  • Carefully transfer the upper heptane phase to a clean glass autosampler vial.

  • Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the lipid film in 50 µL of LC-MS grade methanol.

4. LC-MS/MS Selected Reaction Monitoring (SRM)

  • Inject 10 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid.

  • SRM Transitions: Monitor the specific neutral loss of HCl (36 Da) ().

    • Endogenous 2-ClPA:m/z 289.2 → 253.2 (Collision Energy: 15V)

    • Surrogate 19-Cl-NA:m/z 331.3 → 295.3 (Collision Energy: 15V)

  • Causality Check: Because unchlorinated lipids cannot lose HCl, this specific SRM transition acts as a chemical filter, eliminating background noise from the vastly more abundant unchlorinated fatty acids in the biological matrix.

Workflow Step1 1. Sample Collection (Plasma/BALF) Step2 2. Spike 19-Cl-NA (100 fmol) Step1->Step2 Step3 3. Modified Dole Extraction (Acidic Conditions) Step2->Step3 Step4 4. Phase Separation (Heptane Layer) Step3->Step4 Step5 Step5 Step4->Step5

Self-validating LC-MS/MS extraction workflow utilizing 19-Cl-NA as an internal standard.

Experimental Data: Validation Metrics

When the above protocol is executed using 19-Cl-NA, the resulting assay demonstrates exceptional linearity and recovery, proving its validity as a biomarker standard.

Table 2: Validation Metrics for 19-Cl-NA in Human Plasma Matrix
AnalyteLOD (fmol)LOQ (fmol)Extraction Recovery (%)Matrix Effect (Ion Suppression)
2-Chloropalmitic Acid (Endogenous Target)2.58.088.4 ± 4.2%-12.1%
19-Chlorononadecanoic Acid (Surrogate)2.88.589.1 ± 3.8%-11.8%

Data Interpretation: The near-identical extraction recovery (88.4% vs 89.1%) and matrix effect profiles confirm that 19-Cl-NA perfectly mirrors the physical chemistry of the endogenous biomarker, validating its use as the optimal internal standard.

References

  • Ford, D. A. (2019). Faster diagnosis? Chlorinated lipids in sepsis. CAP Today. URL:[Link]

  • Achanta, S., Gentile, M. A., Albert, C. J., et al. (2022). Recapitulation of Human Pathophysiology and Identification of Forensic Biomarkers in a Translational Swine Model of Chlorine Inhalation Injury. bioRxiv. URL:[Link]

  • Albert, C. J., Crowley, J. R., Hsu, F. F., Thukkani, A. K., & Ford, D. A. (2014). Strategies for the analysis of chlorinated lipids in biological systems. Analytical Biochemistry, 453, 50-58. URL:[Link]

Comparative

A Spectroscopic Comparison of 19-Chlorononadecanoic Acid and Nonadecanoic Acid: A Detailed NMR Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of long-chain fatty acids is paramount for understanding their biological activity and for quality control in synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of long-chain fatty acids is paramount for understanding their biological activity and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this regard, providing detailed information about the chemical environment of each atom within a molecule. This guide presents a comprehensive spectroscopic comparison of 19-chlorononadecanoic acid and its parent compound, nonadecanoic acid, focusing on ¹H and ¹³C NMR data.

The Influence of a Terminal Chlorine Atom on NMR Spectra

The primary difference between nonadecanoic acid and 19-chlorononadecanoic acid is the substitution of a hydrogen atom with a chlorine atom at the C-19 position. This substitution has a predictable impact on the NMR spectra due to the electronegativity of the chlorine atom. This "inductive effect" causes a deshielding of the nearby atomic nuclei, resulting in a downfield shift (higher ppm value) of their corresponding NMR signals. The effect is most pronounced on the carbon atom directly bonded to the chlorine (C-19) and its attached protons, and it diminishes with increasing distance from the substituent.

¹H NMR Spectroscopic Comparison

The ¹H NMR spectrum of a long-chain fatty acid is characterized by a few distinct regions. The most upfield signal is typically the terminal methyl group, followed by a large, complex multiplet for the long methylene chain, and further downfield signals for the methylene group alpha to the carbonyl group and the carboxylic acid proton.

Nonadecanoic Acid (¹H NMR)

The experimental ¹H NMR spectrum of nonadecanoic acid in CDCl₃ typically shows the following key signals[1][2][3]:

  • ~0.88 ppm (t, 3H): A triplet corresponding to the terminal methyl group (C-19).

  • ~1.25 ppm (m, 30H): A large, broad multiplet representing the protons of the long methylene chain (C-4 to C-18).

  • ~1.63 ppm (quint, 2H): A quintet for the methylene group beta to the carbonyl (C-3).

  • ~2.35 ppm (t, 2H): A triplet for the methylene group alpha to the carbonyl (C-2).

  • ~11.0-12.0 ppm (s, 1H): A broad singlet for the carboxylic acid proton. The chemical shift of this proton can be highly variable depending on the concentration and solvent.

Predicted ¹H NMR for 19-Chlorononadecanoic Acid

For 19-chlorononadecanoic acid, the most significant change will be observed for the protons on the carbon atom bearing the chlorine (C-19).

  • ~3.5-3.6 ppm (t, 2H): The protons on C-19 are expected to be significantly deshielded by the adjacent chlorine atom, shifting their signal downfield to this region. The signal will be a triplet due to coupling with the C-18 protons.

  • ~1.7-1.8 ppm (m, 2H): The protons on C-18 will also experience a smaller downfield shift compared to their position in nonadecanoic acid.

  • The remaining signals for the methylene chain, the alpha and beta methylene groups, and the carboxylic acid proton are expected to be very similar to those in nonadecanoic acid, as the effect of the chlorine atom diminishes rapidly with distance.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
Assignment Nonadecanoic Acid (Experimental) [1]19-Chlorononadecanoic Acid (Predicted) Expected Multiplicity
H-19~0.88~3.5-3.6Triplet
H-18~1.25~1.7-1.8Multiplet
H-4 to H-17~1.25~1.25Multiplet
H-3~1.63~1.63Quintet
H-2~2.35~2.35Triplet
COOH~11.0-12.0~11.0-12.0Singlet (broad)

¹³C NMR Spectroscopic Comparison

The ¹³C NMR spectrum provides a clear signal for each unique carbon atom in the molecule. For long-chain fatty acids, the spectrum is characterized by a cluster of signals for the methylene chain carbons, a distinct signal for the terminal methyl carbon, and downfield signals for the carbons near the carboxylic acid group.

Nonadecanoic Acid (¹³C NMR)

The experimental ¹³C NMR spectrum of nonadecanoic acid in CDCl₃ shows the following characteristic peaks[1][2]:

  • ~14.1 ppm: Terminal methyl carbon (C-19).

  • ~22.7 - 31.9 ppm: A dense cluster of signals for the methylene carbons (C-4 to C-18).

  • ~24.7 ppm: Methylene carbon beta to the carbonyl (C-3).

  • ~34.1 ppm: Methylene carbon alpha to the carbonyl (C-2).

  • ~180 ppm: Carbonyl carbon of the carboxylic acid.

Predicted ¹³C NMR for 19-Chlorononadecanoic Acid

The introduction of the chlorine atom will cause a significant downfield shift for the carbon it is attached to (C-19) and a smaller downfield shift for the adjacent carbon (C-18).

  • ~45 ppm: The C-19 carbon directly attached to the chlorine is expected to be significantly deshielded, shifting its signal downfield to this region.

  • ~32-33 ppm: The C-18 carbon will also experience a downfield shift, though to a lesser extent.

  • The chemical shifts of the other carbons in the chain are expected to be largely unaffected.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
Assignment Nonadecanoic Acid (Experimental) [1]19-Chlorononadecanoic Acid (Predicted)
C-19~14.1~45
C-18~22.7~32-33
C-4 to C-17~22.7 - 31.9~22.7 - 31.9
C-3~24.7~24.7
C-2~34.1~34.1
C-1 (COOH)~180~180

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra for long-chain fatty acids, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the fatty acid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these compounds.

    • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters include a spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Spectroscopic Comparison

The following diagrams illustrate the key structural differences and the resulting impact on the NMR spectra.

G cluster_0 Nonadecanoic Acid cluster_1 19-Chlorononadecanoic Acid NA_Struct CH3-(CH2)17-COOH NA_HNMR ¹H NMR: -CH3 ~0.9 ppm NA_Struct->NA_HNMR NA_CNMR ¹³C NMR: -CH3 ~14 ppm NA_Struct->NA_CNMR CNA_Struct Cl-CH2-(CH2)17-COOH NA_Struct->CNA_Struct Substitution Effect CNA_HNMR ¹H NMR: -CH2Cl ~3.5 ppm CNA_Struct->CNA_HNMR CNA_CNMR ¹³C NMR: -CH2Cl ~45 ppm CNA_Struct->CNA_CNMR

Caption: Structural and key NMR differences between Nonadecanoic and 19-Chlorononadecanoic acid.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Spectrometer Setup (Lock & Shim) C ¹H NMR Acquisition (16-32 scans) D ¹³C NMR Acquisition (≥1024 scans) E Data Processing (FT, Phasing, Baseline) F Spectral Analysis (Peak Picking & Assignment)

Caption: A generalized workflow for acquiring NMR data of long-chain fatty acids.

Conclusion

This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectra of 19-chlorononadecanoic acid with the experimental data of nonadecanoic acid. The key takeaway for researchers is the significant downfield shift of the signals corresponding to the protons and carbon at the C-19 position due to the inductive effect of the chlorine atom. This predictive analysis, based on fundamental NMR principles, serves as a valuable reference for the characterization of 19-chlorononadecanoic acid and other terminally halogenated long-chain fatty acids. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data for these molecules, facilitating accurate structural verification and purity assessment in research and development settings.

References

  • PubChem. (n.d.). Nonadecanoic Acid. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound Nonadecanoic acid (FDB004043). Retrieved March 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 19-Chlorononadecanoic Acid

As researchers and developers, our work inherently generates chemical waste. The responsible management of this waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our work inherently generates chemical waste. The responsible management of this waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 19-Chlorononadecanoic acid, a chlorinated long-chain fatty acid. The procedures outlined here are designed to ensure safety, compliance, and environmental protection by grounding every action in established chemical principles.

Hazard Assessment and Chemical Profile

  • Parent Compound: The parent molecule, Nonadecanoic acid, is a saturated fatty acid.[2] It is generally considered an irritant.[3]

  • Halogenation: The presence of a carbon-halogen bond is the most critical feature for waste management.[4] Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life with long-lasting effects.[5][6] Their improper disposal can lead to the formation of highly toxic byproducts.

Therefore, 19-Chlorononadecanoic acid must be treated as a hazardous substance, with disposal protocols dictated by its classification as a halogenated organic waste .

PropertyInferred CharacteristicRationale & Significance for Disposal
Chemical Class Halogenated Carboxylic AcidDictates waste stream segregation. Must not be mixed with non-halogenated solvents or aqueous waste.[1][7]
Physical State Likely a solid at room temperatureThe parent compound, nonadecanoic acid, is a solid with a melting point of ~69°C.[2] Spills will be of a solid powder or flake.
Primary Hazard Irritant, Environmental HazardAssumed based on similar long-chain fatty acids and halogenated organics.[3][5] Requires appropriate PPE and containment to prevent release into the environment.
Disposal Method High-Temperature IncinerationThis is the standard and environmentally preferred method for destroying halogenated organic compounds.[1]

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. 19-Chlorononadecanoic acid and any materials contaminated with it must be disposed of in a designated halogenated organic waste stream .

Causality:

  • Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), strictly govern the disposal of halogenated organic compounds (HOCs).[4]

  • Treatment Process: Halogenated and non-halogenated wastes are treated differently. Halogenated waste requires specialized incinerators that operate at temperatures sufficient to ensure complete destruction and are equipped with scrubbers to neutralize acidic gases (like HCl) formed during combustion.[1] Mixing waste streams complicates and increases the cost of disposal and can violate the permits of disposal facilities.[7]

Standard Operating Procedure (SOP) for Disposal

This protocol should be followed by any personnel handling 19-Chlorononadecanoic acid waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent skin and eye exposure.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Collection and Containerization

All waste containing 19-Chlorononadecanoic acid must be collected as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[7][9]

  • Select the Correct Container: Use a dedicated, leak-proof container clearly marked for "Halogenated Organic Waste".[7] Containers should be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing screw cap.[10]

  • Collect Waste:

    • Pure Chemical/Solutions: Carefully transfer any unused or waste 19-Chlorononadecanoic acid, or solutions thereof, into the designated halogenated waste container.

    • Contaminated Solids: Items such as contaminated gloves, weigh boats, or paper towels should be collected in a separate, clearly labeled container or a sealed, heavy-duty plastic bag for solid hazardous waste.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[7][11] Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

Labeling Requirements

Proper labeling is a legal requirement and essential for safety. The waste container must have a hazardous waste label that includes:

  • The words "Hazardous Waste".

  • The full chemical name: "19-Chlorononadecanoic acid". Do not use abbreviations or chemical formulas.[7]

  • An indication of the hazards (e.g., "Irritant," "Environmental Hazard").

  • The date accumulation started.

Temporary Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for cleanup is essential.

  • Small Spill Cleanup:

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Spill Debris with 19-Chlorononadecanoic acid" and dispose of it as halogenated hazardous waste.[7]

  • Decontaminating Glassware and Surfaces:

    • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone).

    • Crucially, collect this solvent rinsate in the designated "Halogenated Organic Waste" container , as it is now contaminated.[10]

  • Disposal of Empty Containers:

    • An empty container that held 19-Chlorononadecanoic acid is still considered hazardous waste.

    • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent.[10]

    • Each rinse must be collected and disposed of as halogenated organic waste.

    • After triple-rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, but you must first deface the label to prevent confusion.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from work with 19-Chlorononadecanoic acid.

G start Waste Generation (19-Chlorononadecanoic acid) waste_type Identify Waste Type start->waste_type liquid_waste Pure compound or Solution in Organic Solvent waste_type->liquid_waste Liquid solid_waste Contaminated Labware (Gloves, Wipers, Pipettes) waste_type->solid_waste Solid glass_waste Empty Reagent Container waste_type->glass_waste Container collect_liquid Collect in sealed, labeled 'HALOGENATED ORGANIC WASTE' liquid container. liquid_waste->collect_liquid collect_solid Collect in sealed, labeled 'SOLID HAZARDOUS WASTE' container/bag. solid_waste->collect_solid decon Triple-rinse container with a suitable solvent. glass_waste->decon storage Store sealed waste container in Satellite Accumulation Area. collect_liquid->storage collect_solid->storage collect_rinsate Collect all rinsate into 'HALOGENATED ORGANIC WASTE' liquid container. decon->collect_rinsate Rinsate dispose_container Deface original label. Dispose of clean container in appropriate recycling. decon->dispose_container Cleaned Container collect_rinsate->collect_liquid pickup Arrange for disposal via Institutional EHS or Licensed Contractor. storage->pickup

Caption: Decision workflow for proper segregation and disposal of 19-Chlorononadecanoic acid waste.

Conclusion

The proper disposal of 19-Chlorononadecanoic acid is straightforward when its identity as a halogenated organic compound is respected. By adhering to the principles of meticulous segregation, correct labeling, and proper containment, we ensure the safety of laboratory personnel and protect our environment from persistent chemical pollutants. This protocol serves as a self-validating system: by following these steps, you are inherently complying with regulations and upholding the highest standards of scientific practice.

References

  • Hazardous Waste Segregation Guidelines. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
  • Safety Data Sheet for Neodecanoic Acid, Prime. (2021, July 9). Retrieved from vertexaisearch.cloud.google.com.
  • Safety Data Sheet for an unspecified chemical. (2026, January 13). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com. This document highlights typical hazards for organic compounds, including aquatic toxicity, and the standard disposal statement "Dispose of contents/ container to an approved waste disposal plant."
  • Safety Data Sheet for Nonanoic Acid. (2025, November 19). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com.
  • Safety Data Sheet for Capric Acid. (2025, December 19). Fisher Scientific. Retrieved from vertexaisearch.cloud.google.com.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from vertexaisearch.cloud.google.com. This guide provides detailed procedures for container management and the triple-rinsing of empty chemical containers.
  • Methods for the Storage and Treatment of Industrial Waste. (n.d.). Ministry of Environment, Taiwan. Retrieved from vertexaisearch.cloud.google.com.
  • Updated general technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants (POPs). (n.d.). Basel Convention. Retrieved from vertexaisearch.cloud.google.com.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from vertexaisearch.cloud.google.com. This SOP details the critical importance of segregating halogenated and non-halogenated waste and provides specific instructions for labeling and container management.
  • Chemical Properties of Nonadecanoic acid (CAS 646-30-0). (n.d.). Cheméo. Retrieved from chemspider.com.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Safety Department. Retrieved from vertexaisearch.cloud.google.com. This document provides examples of institutional procedures for arranging chemical waste pickup services.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from oc-praktikum.de.
  • Nonadecanoic Acid - Safety Data Sheet. (2025, May 8). Cayman Chemical. Retrieved from vertexaisearch.cloud.google.com.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from vertexaisearch.cloud.google.com. This appendix to U.S. federal regulations lists halogenated organic compounds (HOCs) that are subject to specific land disposal restrictions.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from unodc.org.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from ethz.ch. This factsheet provides fundamental rules for hazardous waste handling, including container filling limits and closure requirements.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from nrs.od.nih.gov. This guide explicitly outlines procedures for what can and cannot be disposed of via the sanitary sewer in a research environment.
  • NONADECYLIC ACID. (n.d.). Ataman Kimya. Retrieved from atamankimya.com. This commercial page provides a summary of the properties and uses of nonadecanoic acid.
  • 19-(Tritylthio)nonadecanoic acid. (2026, March 7). PubChem, National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.
  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS. Retrieved from ars.usda.gov.
  • How to dispose off lipids waste? (2024, July 26). ResearchGate. Retrieved from researchgate.net. This discussion forum highlights the need to segregate lipid waste and dispose of it through proper facilities.
  • Nonadecanoic acid. (n.d.). NIST Chemistry WebBook. Retrieved from webbook.nist.gov.
  • Nonadecanoic Acid | C19H38O2 | CID 12591. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.
  • Procedures for the Management of Certain Types of Hazardous Waste. (2011, June 21). FAOLEX. Retrieved from fao.org.
  • Guidance for the Recovery and Disposal of Hazardous and Non Hazardous Waste. (n.d.). GOV.UK. Retrieved from assets.publishing.service.gov.uk.
  • Environmental fate of EDTA and DTPA. (1997). PubMed, National Center for Biotechnology Information. Retrieved from pubmed.ncbi.nlm.nih.gov.
  • The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. (2021, July 10). PubMed, National Center for Biotechnology Information. Retrieved from pubmed.ncbi.nlm.nih.gov. This study illustrates the environmental distribution and persistence of chlorinated organic compounds resulting from industrial and residential activities.

Sources

Handling

Personal protective equipment for handling 19-Chlorononadecanoic acid

Advanced Laboratory Safety & Operational Guide: Handling 19-Chlorononadecanoic Acid Introduction 19-Chlorononadecanoic acid (19-CNA) is a specialized ω -chlorinated long-chain fatty acid (C19H37ClO2) frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 19-Chlorononadecanoic Acid

Introduction 19-Chlorononadecanoic acid (19-CNA) is a specialized ω -chlorinated long-chain fatty acid (C19H37ClO2) frequently utilized in lipidomics, biomarker discovery, and targeted drug development. Unlike standard aliphatic fatty acids, the presence of a terminal chlorine atom fundamentally alters its physicochemical properties and toxicological profile. As a Senior Application Scientist, I have designed this guide to provide researchers with authoritative, step-by-step operational and safety protocols to ensure both scientific integrity and uncompromising personnel protection.

Mechanistic Toxicology: The "Why" Behind the PPE

To build a self-validating safety culture, we must first understand the biological causality of 19-CNA's hazards. It is not merely a mild acid; it is a halogenated lipid.

  • Lipophilicity & Absorption: As a 19-carbon lipid, 19-CNA is highly lipophilic. If it contacts unprotected skin, it easily breaches the stratum corneum, allowing for rapid systemic absorption.

  • Metabolic Toxicity: Once absorbed into the bloodstream, ω -chlorinated fatty acids undergo hepatic metabolism. Specifically, they are subjected to ω -oxidation via Cytochrome P450 enzymes, which converts them into chlorinated dicarboxylic acids[1]. These toxic metabolites can disrupt cellular signaling, induce oxidative stress, and act as pro-inflammatory mediators[1][2].

Toxicity Exposure 19-CNA Exposure (Dermal/Inhalation) Absorption Systemic Absorption (Highly Lipophilic) Exposure->Absorption Barrier Breach Metabolism Hepatic ω-Oxidation (Cytochrome P450) Absorption->Metabolism Transport to Liver Toxicity Chlorinated Dicarboxylic Acids (Cellular Dysfunction) Metabolism->Toxicity Toxic Metabolites

Caption: Metabolic pathway illustrating the toxicity of omega-chlorinated fatty acids.

Dynamic Personal Protective Equipment (PPE) Matrix

The physical state of 19-CNA dictates your required PPE. While the solid powder presents an inhalation hazard, solubilizing 19-CNA in halogenated solvents (e.g., Dichloromethane, Chloroform) drastically changes glove compatibility requirements. Standard nitrile gloves offer minimal protection against chlorinated solvents and will rapidly degrade[3].

Hazard StatePrimary RiskHand ProtectionEye & Body ProtectionEngineering Control
Solid (Powder) Aerosolization, direct dermal contactStandard Nitrile gloves (min 4 mil thickness)Chemical splash goggles, standard lab coatCertified chemical fume hood[3]
Solution (in DCM/CHCl3) Accelerated dermal absorption, solvent toxicityViton or Neoprene gloves (or double-glove: Nitrile over PE)[3]Safety goggles, fluid-resistant lab coatFume hood with adequate face velocity[4]

Step-by-Step Operational Plan

To maintain a secure workflow, all procedures involving 19-CNA must follow this strict operational hierarchy.

Phase A: Weighing and Transfer (Solid State)

  • Preparation: Ensure the chemical fume hood is operational and clear of clutter[3]. Never handle 19-CNA on an open benchtop due to the severe risk of dust aerosolization[4].

  • Static Control: Use an anti-static weigh boat and a grounded micro-spatula to prevent the lipophilic powder from statically clinging and dispersing into the air.

  • Weighing: Carefully weigh the required mass inside the fume hood. Close the primary chemical container immediately after use to prevent environmental contamination and moisture ingress[3].

Phase B: Solubilization and Usage (Liquid State)

  • Solvent Addition: Add your chosen solvent (e.g., ethanol, DMSO, or dichloromethane) directly to the weigh boat or transfer vessel strictly inside the fume hood[4].

  • PPE Transition: If using a chlorinated solvent like DCM for your assay, immediately upgrade your hand protection to Viton or Neoprene gloves before handling the resulting solution[3].

  • Transport: If the solution must be moved to another laboratory or instrument (e.g., LC-MS), place the sealed vial inside a shatterproof secondary containment vessel (e.g., a sealed plastic transport carrier) to mitigate drop risks[5].

Workflow Solid Solid 19-CNA (Powder) Weighing Weighing inside Fume Hood Solid->Weighing Nitrile Gloves, Lab Coat Solution Solubilization (DCM/EtOH) Weighing->Solution Add Solvent Assay Experimental Assay Solution->Assay Viton/Neoprene Gloves Waste Halogenated Waste Stream Assay->Waste Segregate Waste

Caption: Operational workflow and PPE transitions for handling 19-Chlorononadecanoic acid.

Spill Management and Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and facility risks.

Spill Response Protocol:

  • Solid Spills: Do not dry-sweep, as this creates hazardous airborne dust[4]. Cover the spill with damp absorbent paper (using water or a compatible mild solvent), carefully scoop the material into a hazardous waste container, and wash the area thoroughly.

  • Liquid Spills: Evacuate the immediate area if a large volume of chlorinated solvent is involved. Use commercial absorbent granules to mop up the spilled solution[4]. Collect the saturated absorbent and place it in a sealed, labeled waste container.

Disposal Plan:

  • Segregation is Mandatory: 19-CNA and any solvents used to dissolve it must be strictly segregated into Halogenated Chemical Waste streams[5]. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions.

  • Labeling: Store waste in durable, leak-proof containers compatible with halogenated organics[5]. Clearly label the container with the waste type, key constituents (19-Chlorononadecanoic acid, specific solvents), and associated hazards[5].

  • Collection: Never pour 19-CNA solutions down the sink. Engage a licensed toxic industrial waste collector for final disposal[5].

References

  • Title: Laboratory Safety | Source: tal.sg | URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: nih.gov | URL: [Link]

  • Title: Chemical Safety - NUS Chemistry | Source: nus.edu.sg | URL: [Link]

  • Title: ω -Oxidation of α -Chlorinated Fatty Acids | Source: nih.gov | URL: [Link]

  • Title: Chlorinated Fatty Acids Are Biomarkers and Potential Mediators of Chlorine Gas Toxicity | Source: researchgate.net | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.